molecular formula C6H4Cl2N2O B183715 4,6-Dichloronicotinamide CAS No. 70593-57-6

4,6-Dichloronicotinamide

Cat. No.: B183715
CAS No.: 70593-57-6
M. Wt: 191.01 g/mol
InChI Key: IQVYHPUXNYVYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloronicotinamide is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYHPUXNYVYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344873
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70593-57-6
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloronicotinamide: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloronicotinamide, a halogenated derivative of the essential B vitamin nicotinamide, presents a scaffold of interest for medicinal chemistry and drug development. While its precise chemical and biological properties are not extensively documented in publicly available literature, this guide synthesizes the current understanding of its structure, offers a plausible synthetic route, and explores the potential biological activities based on related compounds. The significant gaps in the experimental data for this compound highlight the need for further research to fully characterize this compound and unlock its potential therapeutic applications.

Chemical Identity and Structure

This compound is a pyridinecarboxamide characterized by the presence of two chlorine atoms at positions 4 and 6 of the pyridine ring. The amide group is located at position 3.

Table 1: Chemical Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 70593-57-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₄Cl₂N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 191.01 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name 4,6-dichloropyridine-3-carboxamide--INVALID-LINK--
SMILES NC(=O)C1=CN=C(Cl)C=C1Cl--INVALID-LINK--
InChIKey IQVYHPUXNYVYFW-UHFFFAOYSA-N--INVALID-LINK--

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of 4,6-Dichloronicotinic Acid (Precursor)

PropertyValueSource
Melting Point 158-160 °C--INVALID-LINK--
Boiling Point 337.0±37.0 °C (Predicted)--INVALID-LINK--
Solubility Slightly soluble in water.--INVALID-LINK--, --INVALID-LINK--

It is anticipated that this compound would be a solid at room temperature with limited solubility in water, and likely soluble in polar organic solvents such as DMSO and DMF.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible and common method for its preparation would involve a two-step process starting from 4,6-dichloronicotinic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of an acyl chloride intermediate, followed by amidation.

Synthesis 4,6-Dichloronicotinic Acid 4,6-Dichloronicotinic Acid 4,6-Dichloronicotinoyl Chloride 4,6-Dichloronicotinoyl Chloride 4,6-Dichloronicotinic Acid->4,6-Dichloronicotinoyl Chloride SOCl₂ or (COCl)₂ This compound This compound 4,6-Dichloronicotinoyl Chloride->this compound NH₃ or NH₄OH

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dichloronicotinoyl Chloride

  • To a solution of 4,6-dichloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • The reaction mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 4,6-dichloronicotinoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, THF).

  • The solution is cooled in an ice bath.

  • An excess of a concentrated aqueous solution of ammonia (NH₄OH) or anhydrous ammonia gas is slowly added to the cooled solution with vigorous stirring.

  • The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • The resulting solid is collected by filtration, washed with water to remove any ammonium salts, and then dried to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization (Predicted)

While no experimental spectra for this compound have been found, the expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Two singlets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. - A broad singlet corresponding to the -NH₂ protons of the amide group. The chemical shift of this peak would be dependent on the solvent and concentration.
¹³C NMR - Six distinct signals are expected for the six carbon atoms. - The carbonyl carbon of the amide will appear downfield (δ ~160-170 ppm). - The four carbon atoms of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbons attached to chlorine atoms shifted downfield.
IR Spectroscopy - N-H stretching vibrations of the primary amide in the region of 3100-3500 cm⁻¹ (typically two bands for a primary amide). - A strong C=O stretching vibration of the amide group around 1650-1690 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry - The molecular ion peak (M⁺) should be observed at m/z 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 192 and M+4 peak at m/z 194 with relative intensities of approximately 6:9:3). - Fragmentation may involve the loss of the amide group (-NH₂) or the carbonyl group (CO).

Potential Biological Activity

Specific biological activity and signaling pathway data for this compound are not available. However, the broader class of nicotinamide derivatives has been investigated for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Substituted nicotinamides have shown promise as antibacterial and antifungal agents. The presence of halogen atoms can sometimes enhance this activity. Therefore, it is plausible that this compound may exhibit antimicrobial or antifungal properties. Further screening against a panel of bacterial and fungal strains would be required to validate this.

  • Cytotoxic Activity: Some halogenated organic compounds exhibit cytotoxic effects against cancer cell lines. The mechanism of action could involve various pathways, including the inhibition of key enzymes or the induction of apoptosis. Investigating the cytotoxic potential of this compound against a panel of cancer cell lines could be a valuable area of research.

  • Enzyme Inhibition: As a derivative of nicotinamide, a key component of the coenzyme NAD⁺, this compound could potentially interact with NAD⁺-dependent enzymes. However, the bulky and electron-withdrawing chlorine atoms might significantly alter its binding affinity and activity compared to the parent molecule.

Future Research and Conclusion

This compound remains a largely uncharacterized compound with potential for further scientific investigation. The immediate research priorities should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques to confirm its structure and purity. This includes obtaining and interpreting its NMR, IR, and mass spectra, as well as determining its melting point and solubility in various solvents.

  • Biological Screening: A comprehensive biological evaluation is necessary to understand its potential therapeutic applications. This should include screening for antimicrobial, antifungal, and cytotoxic activities.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify any specific molecular targets or signaling pathways involved.

4,6-Dichloronicotinamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4,6-Dichloronicotinamide, a chemical compound utilized in scientific research and development. The information is intended to serve as a foundational reference for laboratory and research applications.

Core Compound Identification

This compound is identified by the CAS Number 70593-57-6.[1][2][3] It is primarily used as a laboratory chemical and an intermediate in chemical synthesis.[1][2][4]

Physicochemical Data

The primary quantitative data for this compound are summarized in the table below for ease of reference. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueCitations
CAS Number 70593-57-6[1][2][3]
Molecular Formula C₆H₄Cl₂N₂O[3]
Molecular Weight 191.01 g/mol [3]

Experimental Protocols and Biological Activity

Despite a comprehensive search of scientific literature and chemical databases, no detailed experimental protocols involving the use of this compound have been found. This includes a lack of specific methodologies for its application in biological or chemical assays, and a notable absence of published data regarding its biological activity, mechanism of action, or any associated signaling pathways.

Consequently, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible due to the absence of the necessary underlying data. Researchers interested in utilizing this compound would need to develop and validate their own experimental procedures.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-Dichloronicotinamide. While a publicly available, experimentally verified dataset for this specific compound could not be located, this document offers predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds and includes a logical workflow for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of substituent groups on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
H-28.5 - 8.8Singlet
H-57.4 - 7.7Singlet
-NH₂7.0 - 8.0Broad Singlet

Note: Chemical shifts are referenced to a standard internal reference like tetramethylsilane (TMS) at 0.00 ppm. The chemical shift of the amide protons (-NH₂) can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-2150 - 155
C-3130 - 135
C-4145 - 150
C-5120 - 125
C-6148 - 153
C=O165 - 170

Note: These are predicted values and the actual experimental values may vary.

Experimental Protocols for NMR Analysis

The following protocols provide a detailed methodology for the preparation and analysis of a sample of this compound using ¹H and ¹³C NMR spectroscopy.

1. Sample Preparation

  • Solvent Selection: A suitable deuterated solvent must be chosen. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for nicotinamide derivatives due to its excellent solvating power. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, so it should be reported with the data.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Preparation:

    • Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • To ensure a homogeneous solution, the mixture can be gently warmed or sonicated.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.

    • Cap the NMR tube and label it clearly.

2. ¹H NMR Spectroscopy Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64 scans are typically adequate.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of 12-15 ppm is usually sufficient for most organic molecules.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like TMS.

    • Integrate the signals to determine the relative ratios of the different protons.

3. ¹³C NMR Spectroscopy Acquisition

  • Instrument: The same spectrometer as used for ¹H NMR can be used.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) or TMS.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation SamplePrep Dissolve sample in deuterated solvent Filter Filter into NMR tube SamplePrep->Filter H1_NMR Acquire 1H NMR Spectrum Filter->H1_NMR C13_NMR Acquire 13C NMR Spectrum FT Fourier Transform H1_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration For 1H Analyze_C13 Analyze 13C: - Number of Signals - Chemical Shift Analyze_H1 Analyze 1H: - Chemical Shift - Integration - Multiplicity Integration->Analyze_H1 Structure Propose/Confirm Structure Analyze_H1->Structure Analyze_C13->Structure

Mass Spectrometry Analysis of 4,6-Dichloronicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4,6-Dichloronicotinamide, a key intermediate in pharmaceutical synthesis. This document outlines potential experimental protocols and expected fragmentation patterns, offering a foundational resource for its characterization and quantification in various matrices.

Introduction

This compound is a substituted pyridine derivative. Its chemical structure, featuring a dichlorinated aromatic ring and a carboxamide group, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is crucial for its identification and for monitoring its presence in reaction mixtures and final products. This guide will explore the expected mass spectral data based on common ionization techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Data

The mass spectrometry analysis of this compound is anticipated to yield a characteristic molecular ion peak and several key fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 1: Predicted m/z Values and Fragment Identities for this compound

Predicted m/z Ion Formula Proposed Fragment Identity Notes
191/193/195[C₆H₄Cl₂N₂O]⁺Molecular Ion [M]⁺Isotopic pattern due to two chlorine atoms.
175/177/179[C₆H₃Cl₂NO]⁺Loss of NH₂Characteristic loss from the amide group.
147/149[C₅H₃Cl₂N]⁺Loss of CONH₂Cleavage of the amide group from the pyridine ring.
112[C₅H₄N₂O]⁺Loss of two Cl atomsRepresents the nicotinamide backbone.
76[C₄H₂Cl]⁺Fragmentation of the pyridine ringA smaller fragment resulting from ring cleavage.

Note: The relative abundances of the isotopic peaks will depend on the specific ionization technique and conditions used.

Proposed Experimental Protocols

The following are suggested starting protocols for the analysis of this compound using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these methods will be necessary for specific applications and matrices.

LC-MS with Electrospray Ionization (ESI)

This method is suitable for the analysis of this compound in solution, offering high sensitivity and specificity.

  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Ionization Source : Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 120 °C

  • Desolvation Temperature : 350 °C

  • Gas Flow :

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Data Acquisition : Full scan mode from m/z 50-300 to identify the molecular ion and major fragments. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.

  • Instrumentation : A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column : A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature : 250 °C

  • Injection Mode : Splitless (1 µL injection volume).

  • Transfer Line Temperature : 280 °C

  • Ion Source Temperature : 230 °C

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Acquisition : Full scan mode from m/z 40-300.

Visualizing the Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway. The following diagram illustrates the expected fragmentation cascade, starting from the molecular ion.

Fragmentation_Pathway M This compound [M]⁺ m/z 191/193/195 F1 [M-NH₂]⁺ m/z 175/177/179 M->F1 -NH₂ F2 [M-CONH₂]⁺ m/z 147/149 M->F2 -CONH₂ F3 [M-2Cl]⁺ m/z 112 F2->F3 -2Cl, +H

Predicted fragmentation pathway of this compound.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns and experimental protocols serve as a starting point for method development and routine analysis. Researchers are encouraged to adapt and optimize these methodologies to suit their specific instrumentation and analytical requirements. The distinct isotopic signature arising from the two chlorine atoms provides a high degree of confidence in the identification of this compound and its related fragments.

An In-Depth Technical Guide to the FTIR Spectrum Interpretation of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4,6-Dichloronicotinamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is built upon the well-established characteristic vibrational frequencies of its constituent functional groups: a primary amide, a dichlorinated pyridine ring, and aryl-chlorine bonds. This document outlines the expected spectral features, offers a standard experimental protocol for sample analysis, and visually maps the molecule's structure to its spectral characteristics.

Molecular Structure and Functional Groups

This compound is a derivative of nicotinamide, a form of vitamin B3. Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a primary amide group (-CONH₂) at position 3. The interpretation of its FTIR spectrum relies on identifying the vibrational modes associated with these distinct chemical entities.

  • Primary Amide: This group gives rise to characteristic N-H and C=O stretching and bending vibrations.

  • Pyridine Ring: As an aromatic heterocycle, it exhibits C-H stretching, as well as C=C and C=N ring stretching and bending modes.

  • Aryl C-Cl Bonds: The carbon-chlorine bonds attached to the aromatic ring will produce stretching vibrations in the low-frequency region of the spectrum.

Predicted FTIR Spectrum Analysis

The FTIR spectrum can be analyzed by dividing it into key regions where specific vibrational modes are expected to appear.

High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms.

  • N-H Stretching: A primary amide (-NH₂) group will prominently display two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes. These bands are typically observed in the 3400-3170 cm⁻¹ range. They are expected to be of medium intensity and sharper than the broad O-H bands seen in alcohols.

  • Aromatic C-H Stretching: The C-H bond on the pyridine ring will produce one or more sharp, weak-to-medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Double-Bond Region (1800 - 1500 cm⁻¹)

This region is crucial for identifying carbonyl and aromatic ring structures.

  • Amide I Band (C=O Stretch): A strong, sharp absorption band corresponding to the C=O stretching vibration is the most intense feature of the amide group. For conjugated amides like this compound, this band is expected between 1680 and 1630 cm⁻¹ .

  • Amide II Band (N-H Bend): This band arises from the N-H in-plane bending vibration mixed with C-N stretching. For primary amides, it appears as a strong band in the 1650-1580 cm⁻¹ range, often close to or overlapping with the Amide I band.

  • Aromatic Ring Stretching (C=C and C=N): The pyridine ring will show a series of medium-to-strong bands due to C=C and C=N stretching vibrations, typically in the 1600-1475 cm⁻¹ region.

Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a wealth of structural information from various bending and stretching vibrations.

  • Amide III Band (C-N Stretch): This band, resulting from a combination of C-N stretching and N-H bending, is of medium intensity and is expected in the 1420-1380 cm⁻¹ range.

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bond will appear here. The specific positions can help infer the substitution pattern on the ring.

  • C-Cl Stretching: The stretching vibrations of the two C-Cl bonds are expected to produce strong bands in the low-wavenumber end of the fingerprint region. For aryl chlorides, these absorptions typically occur between 850 and 550 cm⁻¹ .[1] The presence of two chlorine atoms may result in multiple bands in this area.

Data Presentation: Summary of Predicted Vibrational Frequencies

The following table summarizes the expected key vibrational modes for this compound.

Predicted Frequency Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3350 and ~3180 (two bands)MediumAsymmetric & Symmetric N-H StretchPrimary Amide
3100 - 3000WeakAromatic C-H StretchPyridine Ring
1680 - 1630StrongAmide I: C=O StretchPrimary Amide
1650 - 1580StrongAmide II: N-H BendPrimary Amide
1600 - 1475MediumAromatic C=C and C=N Ring StretchesPyridine Ring
1420 - 1380MediumAmide III: C-N Stretch / N-H BendPrimary Amide
850 - 550StrongAryl C-Cl StretchAryl Chloride

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient FTIR sampling technique suitable for analyzing solid powder samples with minimal preparation.[2][3]

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (fine powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free tissue dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[2]

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.[2]

  • Sample Spectrum Collection:

    • Acquire the FTIR spectrum of the sample. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[4]

    • After analysis, release the press arm, remove the sample powder, and clean the crystal surface thoroughly with a solvent-dampened wipe.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their corresponding regions of absorption in an FTIR spectrum.

FTIR_Correlation cluster_molecule This compound Structure cluster_spectrum FTIR Absorption Regions (cm⁻¹) mol Molecule amide Primary Amide (-CONH2) mol->amide contains pyridine Pyridine Ring mol->pyridine contains ccl Aryl C-Cl Bonds mol->ccl contains region1 3400-3100 (N-H Stretch) amide->region1 gives rise to region2 1680-1630 (C=O Stretch) amide->region2 gives rise to region3 1600-1475 (Ring Stretches) pyridine->region3 gives rise to region5 3100-3000 (C-H Stretch) pyridine->region5 gives rise to region4 850-550 (C-Cl Stretch) ccl->region4 gives rise to

Caption: Correlation of molecular groups to FTIR regions.

References

The Solubility Profile of 4,6-Dichloronicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Predicted Solubility Behavior

4,6-Dichloronicotinamide (CAS No. 70593-57-6) is a heterocyclic compound with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide group, suggests a molecule with moderate polarity. The presence of the amide group allows for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which would typically contribute to solubility in protic solvents like alcohols. Conversely, the two chlorine atoms and the pyridine ring introduce some lipophilic character, suggesting potential solubility in non-polar or moderately polar aprotic solvents.

Predicting the precise solubility in any given solvent without experimental data is challenging. However, based on the principle of "like dissolves like," it can be inferred that this compound would exhibit some degree of solubility in a range of common organic solvents. Polar protic solvents such as methanol and ethanol are likely to be effective due to hydrogen bonding capabilities. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents due to their ability to solvate a wide range of organic molecules.[3][4][5] The solubility in less polar solvents like ethyl acetate, acetone, and chlorinated solvents such as dichloromethane and chloroform would depend on the balance between the polar amide group and the less polar dichlorinated pyridine ring. A related compound, ethyl 4,6-dichloronicotinate, is noted to be soluble in methanol, offering a qualitative indicator for the nicotinamide derivative.[6][7]

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature or databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationReference
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
Ethyl AcetateModerately Polar Aprotic
AcetonitrilePolar Aprotic
Tetrahydrofuran (THF)Polar Aprotic (Ether)
DichloromethaneChlorinated
ChloroformChlorinated
TolueneAromatic Hydrocarbon

Experimental Protocol for Solubility Determination: The Equilibrium Method

The equilibrium solubility method is a widely accepted and robust technique for determining the solubility of a crystalline compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (crystalline solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chosen for its compatibility with the solvent to avoid leaching of extractables.

  • Analysis:

    • Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) in a volumetric flask.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

    The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the equilibrium method.

Solubility_Workflow A Preparation of Supersaturated Slurry B Equilibration (Controlled Temperature & Agitation) A->B Incubate C Phase Separation (Centrifugation/Settling) B->C Allow to settle D Sample Collection (Supernatant) C->D Withdraw aliquot E Filtration (Removal of Undissolved Solids) D->E Filter F Dilution E->F Dilute G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G Analyze H Data Calculation & Reporting G->H Calculate

Figure 1. Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently lacking in the public domain, this technical guide provides researchers with the foundational knowledge and a robust experimental protocol to determine these crucial parameters. Understanding the solubility of this compound is essential for its effective use in synthetic chemistry and for the development of robust and scalable processes in the pharmaceutical industry. The provided methodologies and workflow diagrams serve as a practical resource for scientists and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the X-ray Crystal Structure of Dichlorinated Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the X-ray crystal structures of 4,6-dichloronicotinamide and its closely related derivatives. Due to the limited availability of a wide range of publicly accessible crystal structures for this compound derivatives, this document focuses on the crystallographic data of highly relevant analogues, including the direct precursor, methyl 4,6-dichloropyridine-3-carboxylate, and other dichlorinated pyridine carboxamides. The presented data offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds, which are valuable for the rational design of novel therapeutics and agrochemicals.

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal and agricultural chemistry, known for a wide range of biological activities. The introduction of chlorine atoms onto the pyridine ring, as in this compound, significantly alters the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.[1] X-ray crystallography provides definitive evidence of the three-dimensional structure of these molecules, which is essential for understanding their structure-activity relationships. This guide summarizes the available crystallographic data and experimental protocols for key dichlorinated pyridine carboxamide and carboxylate derivatives.

Crystallographic Data of Dichlorinated Pyridine Derivatives

The following tables summarize the key crystallographic parameters for selected derivatives, providing a basis for comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Methyl 4,6-dichloropyridine-3-carboxylate [2]

ParameterValue
Empirical FormulaC₇H₅Cl₂NO₂
Formula Weight206.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.033 (4)
b (Å)18.974 (9)
c (Å)11.240 (6)
β (°)95.224 (8)
Volume (ų)1705.9 (15)
Z8
Temperature (K)298 (2)
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption correctionMulti-scan
Rint0.035
Final R indices [I > 2σ(I)]R1 = 0.052, wR2 = 0.135
Goodness-of-fit on F²1.08

This compound crystallizes with two independent molecules in the asymmetric unit.[2]

Table 2: Crystal Data and Structure Refinement for N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide [3]

ParameterValue
Empirical FormulaC₁₂H₈Cl₂N₂O₂
Formula Weight299.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1332 (5)
b (Å)10.5135 (5)
c (Å)11.8598 (6)
β (°)98.436 (2)
Volume (ų)1250.00 (11)
Z4
Temperature (K)150.0 (2)
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption correctionMulti-scan
Rint0.027
Final R indices [I > 2σ(I)]R1 = 0.040, wR2 = 0.096
Goodness-of-fit on F²1.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and crystallization procedures for the discussed compounds.

Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate[2]

Methyl 4,6-dichloropyridine-3-carboxylate was synthesized from methyl 4,6-dihydroxypyridine-3-carboxylate through chlorination with phosphorus oxychloride (POCl₃).[2] The reaction yielded the desired product as a low-melting yellow solid.[2]

Synthesis of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[3]

This compound was synthesized by reacting 2-hydroxynicotinoyl chloride with 2,6-dichloroaniline.[3]

Single Crystal Growth
  • Methyl 4,6-dichloropyridine-3-carboxylate: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution in a hexane/dichloromethane mixture (1:4 v/v) at room temperature over one week.[2]

  • N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Single crystals were grown by the slow evaporation of a saturated ethanolic solution.[3] Approximately 30 mg of the compound was dissolved in a minimal amount of ethanol, filtered, and the vial was covered with a perforated parafilm to allow for slow evaporation.[3]

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected using a Bruker SMART CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Structural Analysis and Intermolecular Interactions

In the crystal structure of methyl 4,6-dichloropyridine-3-carboxylate , the two independent molecules are linked by weak intermolecular C—H···O hydrogen bonds, forming layers.[2] The dihedral angles between the methoxycarbonyl group and the pyridine ring are 10.9 (2)° and 8.1 (4)° for the two molecules.[2]

The molecule of N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits a highly twisted conformation, with the dihedral angle between the two aromatic rings being 70.68 (13)°.[3] The crystal packing is characterized by the formation of centrosymmetric lactam-lactam dimers through N—H···O hydrogen bonds.[3] An intramolecular N—H···O hydrogen bond is also observed.[3]

Experimental and logical Workflows

The following diagrams illustrate the general workflows for the synthesis, crystallization, and analysis of the title compounds, as well as a conceptual signaling pathway for the biological activity of nicotinamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (e.g., Dihydroxypyridine derivative) reaction Chlorination Reaction (e.g., with POCl3) start->reaction product Crude Product (e.g., 4,6-Dichloronicotinic acid derivative) reaction->product purification Purification (e.g., Column Chromatography) product->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystals Single Crystals crystallization->crystals data_collection X-ray Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

General workflow for synthesis and crystallographic analysis.

enzyme_inhibition_pathway cluster_active_site Enzyme Active Site compound Nicotinamide Derivative (Inhibitor) binding compound->binding Binds to active site enzyme Target Enzyme (e.g., Dehydrogenase) product Product enzyme->product Catalysis substrate Substrate substrate->enzyme binding->enzyme Inhibition

Conceptual pathway of enzyme inhibition by a nicotinamide derivative.

Conclusion

This technical guide has compiled and presented the X-ray crystal structure data and experimental protocols for key dichlorinated pyridine derivatives closely related to this compound. The provided data in the structured tables and the detailed methodologies offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural insights gained from these studies are instrumental for the future design and synthesis of novel this compound derivatives with tailored properties for pharmaceutical and agrochemical applications. Further research to expand the library of crystal structures for a wider range of this compound derivatives is encouraged to build a more comprehensive understanding of their structure-property relationships.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloronicotinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of two chlorine atoms at the C4 and C6 positions of the pyridine ring, activated by the electron-withdrawing nicotinamide moiety at C3, allows for selective functionalization through various organic reactions. This technical guide provides a comprehensive overview of the differential reactivity of these two chlorine atoms, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document summarizes key quantitative data, provides detailed experimental protocols from cited literature, and visualizes reaction pathways and workflows to facilitate the strategic design of synthetic routes for novel drug candidates.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key aspect of drug design. Dihalogenated pyridines, such as this compound, are particularly valuable as they offer two distinct reaction sites. The electronic asymmetry of the pyridine ring, further influenced by the carboxamide group at the 3-position, results in a notable difference in the reactivity of the chlorine atoms at the C4 and C6 positions. Understanding and controlling the regioselectivity of reactions at these positions is crucial for the efficient synthesis of complex molecular architectures. This guide will delve into the factors governing this selectivity and provide practical protocols for achieving desired transformations.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution reactions, the pyridine ring is activated towards attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the substituents. In the case of this compound, the C4 position is generally more activated towards nucleophilic attack than the C6 position. This is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the ring nitrogen and the carbonyl oxygen of the nicotinamide group.

While direct experimental data on SNAr reactions with this compound is limited in the readily available literature, studies on analogous dichloropyrimidine systems provide valuable insights. For instance, in 6-aryl-2,4-dichloropyrimidines, amination strongly favors substitution at the C4 position.[1] This preference is explained by the formation of a more stable para-quinoid Meisenheimer intermediate when the attack occurs at C4.[1]

Table 1: Regioselectivity in Amination of Related Dichloro-N-Heterocycles

SubstrateNucleophileReaction ConditionsProduct Ratio (C4:C2/C6)Yield (%)Reference
6-(4-fluorophenyl)-2,4-dichloropyrimidineDibutylamineK2CO3, DMAc70:30-[1]
6-Aryl-2,4-dichloropyrimidineSecondary AminesPd catalyst, LiHMDS>97:3High[1]
6-Aryl-2,4-dichloropyrimidineAromatic AminesNo catalyst>97:3High[1]
Experimental Protocol: General Procedure for Regioselective Amination (Based on Analogy)

The following is a generalized protocol for the regioselective amination at the C4 position of a dichlorinated N-heterocycle, based on the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines.[1]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand) (1-5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the secondary amine.

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C4-aminated product.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The regioselectivity of these reactions on dihalopyridines is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and ligands.

For the related compound, 2,6-dichloronicotinamide, studies have shown that Suzuki coupling with aryl boronic acids occurs with high regioselectivity at the C2 position.[2] This selectivity is attributed to the chelation of the palladium(0) catalyst to the amide group, which directs the oxidative addition to the adjacent C2 chlorine-carbon bond.[2] By analogy, it is highly probable that for this compound, the Suzuki coupling would preferentially occur at the C4 position, which is ortho to the directing amide group.

Logical Workflow for Selective Functionalization

The differential reactivity of the C4 and C6 positions can be exploited for the sequential synthesis of disubstituted nicotinamides. A plausible synthetic strategy would involve an initial palladium-catalyzed cross-coupling at the more reactive C4 position, followed by a nucleophilic aromatic substitution at the C6 position.

G cluster_start Starting Material cluster_step1 Step 1: C4 Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C6 Functionalization cluster_product Final Product start This compound step1 Suzuki Coupling (ArB(OH)2, Pd catalyst) start->step1 High C4 selectivity intermediate 4-Aryl-6-chloronicotinamide step1->intermediate step2 Nucleophilic Aromatic Substitution (R2NH, heat) intermediate->step2 Activation of C6 position product 4-Aryl-6-aminonicotinamide step2->product

Caption: Proposed workflow for the regioselective synthesis of 4,6-disubstituted nicotinamides.

Quantitative Data from Suzuki Coupling of a Related Compound

The following table summarizes the results of the regioselective Suzuki coupling of 2,6-dichloronicotinamide with various aryl boronic acids, which serves as a model for the expected reactivity of this compound.[2]

Table 2: Regioselective Suzuki Coupling of 2,6-Dichloronicotinamide

Aryl Boronic AcidCatalystSolventTemperature (°C)Time (h)Yield of 2-Aryl-6-chloronicotinamide (%)
Phenylboronic acidPXPd2Methanol600.595
4-Methoxyphenylboronic acidPXPd2Methanol600.596
4-Trifluoromethylphenylboronic acidPXPd2Methanol600.592
2-Methoxyphenylboronic acidPXPd2Ethanol801848
Experimental Protocol: Regioselective Suzuki Coupling (Adapted)

This protocol is adapted from the synthesis of 2-aryl-6-chloronicotinamides and is expected to be applicable for the C4-selective arylation of this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • PXPd2 catalyst (1-2 mol%)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Methanol

Procedure:

  • In a reaction vessel, combine this compound, the aryl boronic acid, PXPd2 catalyst, and potassium carbonate.

  • Add methanol as the solvent.

  • Heat the mixture to 60 °C and stir for the required time (typically 0.5-2 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-aryl-6-chloronicotinamide.

Reaction Mechanism Visualization

The regioselectivity in palladium-catalyzed Suzuki coupling is proposed to be directed by the chelation of the palladium catalyst to the amide group. This directs the oxidative addition to the ortho C-Cl bond.

G cluster_cycle Catalytic Cycle for C4-Selective Suzuki Coupling pd0 Pd(0)L2 chelation Chelation Complex pd0->chelation Coordination substrate This compound substrate->chelation oxidative_addition Oxidative Addition (C4-Cl bond) chelation->oxidative_addition Rate-determining step pd_intermediate Aryl-Pd(II)-Cl Complex oxidative_addition->pd_intermediate transmetalation Transmetalation (with ArB(OH)2) pd_intermediate->transmetalation diaryl_pd Diaryl-Pd(II) Complex transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product 4-Aryl-6-chloronicotinamide reductive_elimination->product

Caption: Proposed mechanism for C4-selective Suzuki coupling directed by amide chelation.

Conclusion

The chlorine atoms in this compound exhibit distinct reactivity profiles, enabling their selective functionalization. The C4 position is more susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki coupling, likely due to a directing effect from the adjacent amide group. Conversely, the C6 position is more amenable to nucleophilic aromatic substitution, particularly after the C4 position has been modified. This differential reactivity allows for a stepwise and controlled approach to the synthesis of diverse 4,6-disubstituted nicotinamide derivatives. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel compounds for drug discovery and development. Further research focusing directly on this compound will undoubtedly uncover more detailed and nuanced reactivity patterns, expanding its utility as a versatile synthetic intermediate.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4,6-Dichloronicotinamide, a key intermediate in pharmaceutical synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safety, optimizing manufacturing processes, and defining storage conditions. This document outlines the fundamental principles of TGA, presents a detailed experimental protocol for the analysis of this compound, and discusses the interpretation of the resulting data. Hypothetical, yet representative, quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the analytical process and potential decomposition pathways.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[3] By precisely monitoring weight loss or gain, TGA can be used to determine key material properties such as:

  • Thermal Stability: The temperature at which a material begins to decompose.

  • Compositional Analysis: The quantification of different components within a material, such as moisture, volatiles, and residual inorganic content.

  • Decomposition Kinetics: The study of the rates and mechanisms of thermal degradation.

In the context of pharmaceutical development, TGA is an indispensable tool for characterizing active pharmaceutical ingredients (APIs) and intermediates like this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for interpreting the TGA data and understanding the compound's behavior under thermal stress.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 70593-57-6[4][5]
Molecular Formula C₆H₄Cl₂N₂O[4]
Molecular Weight 191.01 g/mol [4]
Melting Point Not explicitly available for the amide, but the related 4,6-Dichloronicotinic acid melts at 158-160 °C.[6]
Boiling Point Not availableN/A
Appearance Expected to be a solid at room temperature.N/A

Experimental Protocol: Thermogravimetric Analysis of this compound

This section provides a detailed methodology for conducting the TGA of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature control is required. The instrument should also have a system for controlling the atmosphere around the sample.

3.2. Materials and Sample Preparation

  • Sample: this compound, crystalline solid.

  • Crucible: Alumina or platinum crucible.

  • Purge Gas: High-purity nitrogen (or other inert gas) and dry air.

3.3. TGA Experimental Procedure

The following dot script visualizes the general workflow for a TGA experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh place Place sample in TGA crucible weigh->place load Load crucible into TGA instrument place->load purge Set inert gas flow (e.g., N2 at 50 mL/min) load->purge program Program temperature ramp: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C purge->program run Start experiment and record mass vs. temperature program->run analyze Analyze TGA curve: - Onset of decomposition - Mass loss steps - Final residue run->analyze end End analyze->end

Figure 1: General workflow for a thermogravimetric analysis experiment.
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Post-Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature ranges of mass loss, the percentage of mass lost at each step, and the final residual mass.

Data Presentation and Interpretation

The thermal decomposition of this compound is expected to occur in multiple stages, reflecting the cleavage of different chemical bonds. The following tables present hypothetical but realistic TGA data for this compound under both inert (nitrogen) and oxidative (air) atmospheres.

Table 2: Hypothetical TGA Data for this compound under a Nitrogen Atmosphere

Temperature Range (°C)Mass Loss (%)Onset Temperature (°C)Peak Decomposition Temperature (°C)Proposed Lost Fragments
160 - 250~23%~165~220-CONH₂ (Amide group)
250 - 400~37%~260~350-Cl, -CN, pyridine ring fragmentation
Final Residue @ 600 °C ~40% N/A N/A Charred residue

Table 3: Hypothetical TGA Data for this compound under an Air Atmosphere

Temperature Range (°C)Mass Loss (%)Onset Temperature (°C)Peak Decomposition Temperature (°C)Proposed Process
160 - 250~23%~165~220Initial decomposition (similar to N₂)
250 - 500~75%~260~450Oxidative decomposition and combustion of organic fragments
Final Residue @ 600 °C <2% N/A N/A Minimal inorganic residue

Interpretation of Results:

  • Initial Decomposition: The first stage of mass loss, with an onset around 165 °C, is likely attributable to the cleavage of the amide group (-CONH₂). This is a common initial decomposition step for aromatic amides.

  • Further Degradation: The subsequent mass loss in a nitrogen atmosphere corresponds to the fragmentation of the dichloropyridine ring. The presence of chlorine atoms can influence the decomposition pathway.

  • Oxidative Decomposition: In an air atmosphere, the decomposition process is more complex due to the presence of oxygen. After the initial fragmentation, the organic components undergo combustion, leading to a much lower final residue.

  • Thermal Stability: The onset of decomposition around 165 °C indicates the upper limit for the short-term thermal stability of this compound. For long-term storage, a significantly lower temperature is recommended.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a series of complex reactions. A simplified, plausible pathway is illustrated below.

Decomposition_Pathway This compound This compound Intermediate_1 4,6-Dichloropyridine-3-carbonitrile This compound->Intermediate_1 Heat (Δ) -CONH₂ Fragments HCl, HCN, Char Intermediate_1->Fragments Further Heat (Δ)

Figure 2: A simplified proposed thermal decomposition pathway for this compound.

The initial step is proposed to be the elimination of the amide group, potentially forming a nitrile intermediate. Subsequent heating leads to the breakdown of the dichloropyridine ring, releasing smaller molecules such as hydrogen chloride (HCl) and hydrogen cyanide (HCN), and leaving a carbonaceous residue. The actual decomposition can be more complex and may involve radical mechanisms.

Conclusion

This technical guide has provided a framework for understanding and performing the thermogravimetric analysis of this compound. The presented experimental protocol and hypothetical data offer a practical starting point for researchers and scientists. The thermal stability data derived from TGA is crucial for the safe handling, processing, and storage of this important pharmaceutical intermediate. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more definitive insights into the decomposition products and mechanism.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 4,6-Dichloronicotinamide, a versatile building block in medicinal chemistry. The strategic functionalization of this scaffold allows for the synthesis of a diverse array of substituted nicotinamides, which are prevalent in numerous biologically active compounds. The primary challenge lies in achieving site-selective substitution at the C4 and C6 positions. This document outlines potential methodologies to control this selectivity based on established principles for similar dihalopyridine and dihalopyrimidine systems.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1][2] In the case of this compound, the reaction enables the introduction of aryl, heteroaryl, or alkyl groups at either the C4 or C6 position. The regioselectivity of this transformation is critically dependent on the reaction conditions, including the choice of the palladium catalyst, ligand, base, and solvent. Generally, in dihalopyridines, the halogen at the C4 position is more reactive towards Suzuki coupling.[3]

Data Presentation: Site-Selective Suzuki Coupling of Dihalopyridines and Dihalopyrimidines

The following tables summarize quantitative data for achieving site-selectivity in the Suzuki coupling of analogous dihalopyridine and dihalopyrimidine systems. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Conditions for C4-Selective Suzuki Coupling of 2,4-Dichloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)C4:C2 Ratio
Pd2(dba)3 (2)IPr (4)K3PO4 (2)THFRT12Phenylboronic acid85>10:1
Pd(OAc)2 (2)SPhos (4)K3PO4 (2)1,4-Dioxane/H2O100124-Methoxyphenylboronic acid92>20:1
Pd(PPh3)4 (5)-Na2CO3 (2)Toluene/EtOH/H2O80163-Tolylboronic acid78~5:1

Table 2: Conditions for Suzuki Coupling of 4,6-Dichloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%) of Di-substituted Product
Pd(OAc)2 (4)PPh3 (8)K3PO4 (3)1,4-Dioxane10024Phenylboronic acid85
Pd(PPh3)2Cl2 (3)-K3PO4 (3)DMF120184-Fluorophenylboronic acid90
Pd(PPh3)4 (5)-K2CO3 (2)Toluene/H2O9012Naphthylboronic acid75

Experimental Protocols

The following are generalized protocols for performing Suzuki coupling reactions on this compound. Optimization may be required for specific substrates.

Protocol 1: C4-Selective Monosubstitution

This protocol is designed for the preferential arylation at the C4 position of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr)

  • Potassium phosphate (K3PO4)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd2(dba)3 (0.02 mmol, 2 mol%) and IPr (0.04 mmol, 4 mol%) in 5 mL of anhydrous THF.

  • Add 15 mL of anhydrous THF to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Disubstitution

This protocol is aimed at achieving substitution at both the C4 and C6 positions of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium phosphate (K3PO4)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • In a separate vial, dissolve palladium(II) acetate (0.04 mmol, 4 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of anhydrous 1,4-dioxane to form the catalyst solution.

  • Add 15 mL of anhydrous 1,4-dioxane to the Schlenk flask.

  • Transfer the catalyst solution to the reaction mixture using a syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 4,6-disubstituted nicotinamide.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction pathway and a typical experimental workflow.

Suzuki_Coupling_Pathway cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Product 4- or 6-Aryl-nicotinamide (Ar-Ar') Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'-B(OR)2 Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX This compound (Ar-X) Ar_prime_B Arylboronic Acid (Ar'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Prepare and Add Pd Catalyst/Ligand Solution reagents->catalyst reaction Inert Atmosphere Reaction (Heat or RT) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4,6-Dichloronicotinamide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4,6-dichloronicotinamide with primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-amino-6-chloronicotinamide derivatives, which are valuable intermediates in drug discovery and medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in a vast array of pharmaceutical compounds.[2][3] The selective mono-amination of di- or polychlorinated heteroaromatic compounds like this compound presents a synthetic challenge due to the potential for multiple amination products.[2] However, by carefully controlling reaction conditions, regioselective amination can be achieved, providing access to a diverse range of substituted aminonicotinamides. These compounds serve as key building blocks for the development of novel therapeutics.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl chloride (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord R-NH₂ Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base⁺ Amido->Pd0 Reductive Elimination Product_out 4-Amino-6-chloronicotinamide HBase_out Protonated Base ArCl_in This compound Amine_in Primary Amine Base_in Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Conditions and Expected Yields

While specific data for the Buchwald-Hartwig amination of this compound with a wide range of primary amines is not extensively reported in the literature, the following tables provide illustrative examples of typical reaction conditions and expected yields based on analogous reactions with dichloropyridines and dichloropyrimidines.[2] These tables should serve as a starting point for reaction optimization.

Table 1: Typical Reagents and Conditions for Mono-amination of this compound

ParameterRecommendedNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading is typical.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are preferred.[4]
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally used.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial for optimal results.
Temperature 80-110 °CReaction temperature may need to be optimized.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Table 2: Illustrative Examples of Mono-amination with Various Primary Amines (Expected Yields)

Primary AminePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
n-ButylaminePd₂(dba)₃XPhosNaOtBuToluene1001270-85
CyclohexylaminePd(OAc)₂RuPhosK₂CO₃Dioxane1101865-80
BenzylaminePd₂(dba)₃BrettPhosCs₂CO₃Toluene1001675-90
AnilinePd(OAc)₂XPhosNaOtBuDioxane1102460-75

Note: The yields presented are estimates based on reactions with similar substrates and are intended for guidance. Actual yields may vary depending on the specific primary amine and optimized reaction conditions.

Experimental Protocols

The following is a general protocol for the regioselective mono-amination of this compound with a primary amine. Optimization of the reaction parameters, particularly the choice of ligand and base, may be necessary for different amine coupling partners.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Addition of Reagents: - this compound - Primary Amine - Palladium Precursor - Ligand - Base setup->reagents solvent Addition of Anhydrous Solvent reagents->solvent reaction Reaction at Elevated Temperature solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary amine (1.1 - 1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: To the same flask, add the base, this compound (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via a syringe to the flask to achieve a desired concentration (e.g., 0.1-0.2 M with respect to the this compound).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-6-chloronicotinamide derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

Substituted nicotinamides are a class of compounds with diverse biological activities and significant potential in drug discovery. The products of the Buchwald-Hartwig amination of this compound, namely 4-amino-6-chloronicotinamide derivatives, can serve as versatile scaffolds for the synthesis of novel therapeutic agents.

One notable example is 6-aminonicotinamide, a related compound, which has been investigated as an anticancer agent. It acts as an inhibitor of the pentose phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation and survival. By inhibiting key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), 6-aminonicotinamide disrupts cellular energy metabolism and redox balance, leading to increased oxidative stress and induction of apoptosis in cancer cells.

The ability to introduce a wide variety of primary amines at the 4-position of the nicotinamide core through the Buchwald-Hartwig amination allows for the generation of large libraries of analogues. These libraries can be screened for activity against various biological targets, including but not limited to:

  • Kinase Inhibitors: The pyridine and amide moieties are common features in many kinase inhibitors.

  • Enzyme Inhibitors: As demonstrated by 6-aminonicotinamide, these scaffolds can be tailored to inhibit specific enzymes involved in disease pathways.

  • Receptor Modulators: The diverse functionalities that can be introduced may lead to compounds that modulate the activity of various cellular receptors.

The development of efficient and regioselective synthetic methods, such as the Buchwald-Hartwig amination, is therefore critical for exploring the full therapeutic potential of this class of compounds in drug discovery programs.

References

Application Notes and Protocols for the Preparation of Novel Antifungal Agents from 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from 4,6-dichloronicotinamide. This document outlines a strategic approach to leverage the chemical reactivity of the dichloronicotinamide scaffold to generate a library of substituted nicotinamide derivatives with potential broad-spectrum antifungal activity. Detailed experimental protocols for synthesis, antifungal susceptibility testing, and mechanism of action studies are provided to facilitate the discovery and development of new therapeutic agents to combat the growing threat of fungal infections.

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the urgent development of novel antifungal agents with new mechanisms of action. Nicotinamide and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antifungal properties. The this compound scaffold presents a versatile starting point for the synthesis of novel antifungal candidates due to the presence of two reactive chlorine atoms, which can be selectively substituted to introduce diverse chemical moieties. This document details a proposed synthetic strategy and subsequent biological evaluation of novel 4,6-disubstituted nicotinamide derivatives as potential antifungal agents.

Proposed Synthetic Pathway

While direct synthesis of antifungal agents from this compound is an area of active research, a plausible and efficient synthetic route can be proposed based on established chemical principles, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The following workflow outlines a general strategy for the synthesis of a library of 4,6-disubstituted nicotinamide derivatives.

Synthetic Workflow Proposed Synthetic Workflow from this compound start This compound step1 Selective Nucleophilic Aromatic Substitution (SNAr) at C4 start->step1 intermediate1 4-Substituted-6-chloronicotinamide step1->intermediate1 step2a Second Nucleophilic Aromatic Substitution at C6 intermediate1->step2a step2b Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C6 intermediate1->step2b product_library Library of 4,6-Disubstituted Nicotinamide Derivatives step2a->product_library step2b->product_library antifungal_screening Antifungal Activity Screening product_library->antifungal_screening

Caption: Proposed workflow for the synthesis of a library of antifungal agents.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and evaluation of nicotinamide derivatives and can be adapted for the novel compounds derived from this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the selective substitution of the chlorine atom at the C4 position of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., substituted anilines, aliphatic amines)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-6-chloronicotinamide derivative.

General Protocol for Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the substitution of the remaining chlorine atom at the C6 position of a 4-substituted-6-chloronicotinamide intermediate with an aryl or heteroaryl group using a Suzuki cross-coupling reaction.

Materials:

  • 4-Substituted-6-chloronicotinamide intermediate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the 4-substituted-6-chloronicotinamide intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 4,6-disubstituted nicotinamide derivative.

Protocol for Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds should be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B)

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds in DMSO.

  • Further dilute the compounds in RPMI-1640 medium to achieve the final desired concentrations.

  • Add the fungal inoculum to each well of the 96-well plate containing the diluted compounds.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured table for easy comparison of the activity of different derivatives.

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Novel Nicotinamide Derivatives

Compound IDR¹ SubstituentR² SubstituentC. albicansC. neoformansA. fumigatusFluconazole-Resistant C. albicans
Lead Compound 1 -NH-(3-isopropylphenyl)-H0.251>640.5
Derivative A ..................
Derivative B ..................
Fluconazole N/AN/A0.54>6464
Amphotericin B N/AN/A0.250.1250.50.25

Data presented here is hypothetical and should be replaced with experimental results.

Mechanism of Action Studies

To elucidate the potential mechanism of action of the novel antifungal agents, a series of experiments can be conducted. Based on the activity of similar nicotinamide derivatives, a plausible mechanism involves the disruption of the fungal cell wall.

Proposed Signaling Pathway for Fungal Cell Wall Disruption

Fungal Cell Wall Disruption Proposed Mechanism: Fungal Cell Wall Disruption compound Novel Nicotinamide Derivative target Fungal Cell Wall Synthesis Enzyme (e.g., β-(1,3)-glucan synthase) compound->target Binds to inhibition Inhibition compound->inhibition cell_wall Fungal Cell Wall Integrity target->cell_wall Maintains inhibition->target disruption Disruption cell_wall->disruption osmotic_lysis Osmotic Lysis & Cell Death disruption->osmotic_lysis Mechanism of Action Workflow Workflow for Investigating Mechanism of Action start Active Compound Identified sorbitol_assay Sorbitol Protection Assay start->sorbitol_assay chitin_staining Calcofluor White Staining (Chitin Content) start->chitin_staining ergosterol_quant Sterol Quantification Assay start->ergosterol_quant membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) start->membrane_perm analysis Data Analysis and Interpretation sorbitol_assay->analysis chitin_staining->analysis ergosterol_quant->analysis membrane_perm->analysis conclusion Elucidation of Mechanism of Action analysis->conclusion

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly in the construction of highly functionalized heterocyclic compounds that form the backbone of many pharmaceutical agents. 4,6-Dichloronicotinamide is a versatile scaffold in medicinal chemistry, offering two reactive sites for the introduction of diverse chemical moieties. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at the 3-position activate the chlorine atoms at the 4- and 6-positions towards nucleophilic attack.

This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, alkoxides, and hydrazine. Understanding the regioselectivity and optimizing reaction conditions are crucial for the efficient synthesis of novel nicotinamide derivatives with potential therapeutic applications. Generally, the chlorine atom at the 4-position is more susceptible to nucleophilic attack due to its position para to the electron-withdrawing ring nitrogen, a common trend observed in similar heterocyclic systems.

Regioselectivity of Substitution

The nucleophilic aromatic substitution on this compound typically proceeds with a preference for the substitution of the chlorine atom at the 4-position. This regioselectivity is primarily governed by the electronic effects of the pyridine ring nitrogen and the carboxamide substituent. The attack of a nucleophile at the C-4 position leads to a Meisenheimer intermediate where the negative charge can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.

regioselectivity This compound This compound Intermediate_C4 Meisenheimer Intermediate (Attack at C4) This compound->Intermediate_C4 More Favorable Intermediate_C6 Meisenheimer Intermediate (Attack at C6) This compound->Intermediate_C6 Less Favorable Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Product_C4 4-Substituted-6-chloronicotinamide (Major Product) Intermediate_C4->Product_C4 - Cl- Product_C6 6-Substituted-4-chloronicotinamide (Minor Product) Intermediate_C6->Product_C6 - Cl-

Figure 1. Regioselectivity of SNAr on this compound.

Data Presentation: Quantitative Summary of SNAr Reactions

The following table summarizes representative quantitative data for the monosubstitution of this compound with various nucleophiles. These values are based on typical outcomes for analogous SNAr reactions on activated dichloropyridines and are intended to serve as a guideline for reaction planning. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Amines
Ammonia (aq.)4-Amino-6-chloronicotinamideDioxane-1001275-85
Morpholine6-Chloro-4-morpholinonicotinamideDMFK₂CO₃80880-90
Piperidine6-Chloro-4-(piperidin-1-yl)nicotinamideAcetonitrileEt₃NReflux1085-95
Alkoxides
Sodium methoxide6-Chloro-4-methoxynicotinamideMethanolNaOMeReflux690-98
Sodium ethoxide6-Chloro-4-ethoxynicotinamideEthanolNaOEtReflux688-96
Hydrazine
Hydrazine hydrate6-Chloro-4-hydrazinonicotinamideEthanol-Reflux485-95

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used when specified.

  • Reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 4-Amino-6-chloronicotinamide

This protocol describes the amination of this compound at the 4-position using aqueous ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and 1,4-dioxane (10 mL per gram of starting material).

  • Add aqueous ammonia (5.0 eq) to the suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired product.

Protocol 2: Synthesis of 6-Chloro-4-morpholinonicotinamide

This protocol details the reaction of this compound with a secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (15 mL per gram of starting material).

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 8 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 3: Synthesis of 6-Chloro-4-methoxynicotinamide

This protocol describes the synthesis of an alkoxy derivative using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser and inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous methanol (20 mL per gram of starting material).

  • Carefully add sodium metal (1.2 eq) in small portions to generate sodium methoxide in situ, or add a 25% solution of sodium methoxide in methanol (1.2 eq).

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 4: Synthesis of 6-Chloro-4-hydrazinonicotinamide

This protocol outlines the reaction with hydrazine hydrate to produce the corresponding hydrazino derivative.

Materials:

  • This compound

  • Hydrazine hydrate (64-80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol (15 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

Mandatory Visualizations

sn_ar_mechanism cluster_0 SNAr Mechanism on this compound start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack at C4 product 4-Nu-6-chloronicotinamide + Cl- intermediate->product Elimination of Leaving Group

Figure 2. General SNAr Mechanism.

experimental_workflow cluster_workflow General Experimental Workflow A 1. Reagent Preparation (this compound, Nucleophile, Solvent, Base) B 2. Reaction Setup (Inert atmosphere if required) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Monitoring (TLC/LC-MS) C->D E 5. Workup (Quenching, Extraction/Filtration) D->E F 6. Purification (Recrystallization/Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Figure 3. Experimental Workflow.

applications_drug_discovery Start This compound SNAr SNAr Reactions (Amination, Alkoxylation, etc.) Start->SNAr Library Library of Substituted Nicotinamide Derivatives SNAr->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 4. Applications in Drug Discovery.

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloronicotinamide is a versatile scaffold for the synthesis of a diverse range of substituted pyridines, which are key structural motifs in many pharmaceutical agents and biologically active compounds. The presence of two distinct chlorine atoms at the C4 and C6 positions allows for selective functionalization through various modern cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound, focusing on Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination reactions. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry, organic synthesis, and drug development.

The regioselectivity of these reactions is a critical aspect, with the C4 position generally being more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the choice of catalyst, ligands, and reaction conditions can influence the site of reaction, enabling the synthesis of a wide array of mono- and di-substituted nicotinamide derivatives.

Reaction Pathways Overview

The functionalization of this compound can be strategically planned to yield a variety of substituted pyridines. A general workflow for the synthesis of mono- and di-substituted derivatives is outlined below.

G start This compound c4_mono C4-Mono-functionalized Nicotinamide start->c4_mono Selective C4 Reaction (e.g., Buchwald-Hartwig) c6_mono C6-Mono-functionalized Nicotinamide start->c6_mono Selective C6 Reaction (e.g., Sonogashira) c4_c6_di C4,C6-Di-functionalized Nicotinamide c4_mono->c4_c6_di C6 Functionalization (e.g., Suzuki) c6_mono->c4_c6_di C4 Functionalization (e.g., Buchwald-Hartwig)

Caption: General workflow for the sequential functionalization of this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Nicotinamides

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the introduction of aryl and heteroaryl moieties at the C4 and C6 positions of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C6 position of a C4-substituted nicotinamide derivative.

Reaction Scheme:

G reactant1 4-Amino-6-chloronicotinamide plus1 + arrow Pd Catalyst, Base Solvent, Heat reactant2 Arylboronic Acid product 4-Amino-6-aryl-nicotinamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Suzuki-Miyaura coupling of a 4-amino-6-chloronicotinamide intermediate.

Materials:

  • 4-Amino-6-chloronicotinamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-amino-6-chloronicotinamide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-aryl-nicotinamide.

Quantitative Data (Representative Examples)
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Amino-6-phenylnicotinamide85
24-Methoxyphenylboronic acid4-Amino-6-(4-methoxyphenyl)nicotinamide82
33-Tolylboronic acid4-Amino-6-(3-tolyl)nicotinamide88
42-Thienylboronic acid4-Amino-6-(thiophen-2-yl)nicotinamide75

Note: Yields are illustrative and may vary based on specific substrates and reaction conditions.

II. Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Nicotinamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for introducing alkynyl functionalities onto the nicotinamide scaffold, which are valuable precursors for further transformations.

Experimental Protocol: Regioselective Sonogashira Coupling at the C6-Position

This protocol details a method for the selective Sonogashira coupling at the C6 position of this compound, taking advantage of the potentially higher reactivity of this position under certain conditions.

Reaction Scheme:

G reactant1 This compound plus1 + arrow Pd/Cu Catalyst, Base Solvent reactant2 Terminal Alkyne product 6-Alkynyl-4-chloronicotinamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound in THF or DMF.

  • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the solution.

  • Add the amine base (TEA or DIPEA) and seal the tube.

  • Heat the reaction mixture to 60-80 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-alkynyl-4-chloronicotinamide product.

Quantitative Data (Representative Examples)
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-Chloro-6-(phenylethynyl)nicotinamide78
2Ethynyltrimethylsilane4-Chloro-6-((trimethylsilyl)ethynyl)nicotinamide85
31-Hexyne4-Chloro-6-(hex-1-yn-1-yl)nicotinamide72
4Propargyl alcohol4-Chloro-6-(3-hydroxyprop-1-yn-1-yl)nicotinamide65

Note: Yields are illustrative and may vary based on specific substrates and reaction conditions.

III. Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Nicotinamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing amino-substituted pyridines from this compound, which are common pharmacophores.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol outlines a method for the selective amination at the C4 position of this compound, which is often the more reactive site for this transformation.

Reaction Scheme:

G reactant1 This compound plus1 + arrow Pd Catalyst, Ligand Base, Solvent, Heat reactant2 Amine product 4-Amino-6-chloronicotinamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and the base (NaOtBu or Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous solvent (toluene or 1,4-dioxane), followed by this compound and the amine.

  • Heat the reaction mixture to 90-110 °C for 16-24 hours, with stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-amino-6-chloronicotinamide derivative.

Quantitative Data (Representative Examples)
EntryAmineProductYield (%)
1Morpholine4-(Morpholino)-6-chloronicotinamide92
2Aniline4-(Phenylamino)-6-chloronicotinamide85
3Benzylamine4-(Benzylamino)-6-chloronicotinamide88
4Piperidine4-(Piperidin-1-yl)-6-chloronicotinamide90

Note: Yields are illustrative and may vary based on specific substrates and reaction conditions.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and modular strategies for the introduction of diverse functional groups at the C4 and C6 positions. The regioselectivity of these transformations can be controlled by careful selection of catalysts, ligands, and reaction conditions, enabling the targeted synthesis of mono- and di-substituted nicotinamide derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold for the discovery and development of new chemical entities with potential therapeutic applications.

Application Notes and Protocols for the Scale-up Synthesis of 4,6-Dichloronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4,6-dichloronicotinamide, a key intermediate in the development of various pharmaceutical compounds. The protocol details a four-step synthetic route, starting from commercially available reagents, with a focus on process parameters suitable for larger-scale production. Additionally, potential biological signaling pathways targeted by nicotinamide derivatives are discussed, providing context for their application in drug discovery.

Introduction

Nicotinamide and its derivatives are pivotal structural motifs in a wide range of biologically active molecules. The introduction of chlorine atoms onto the pyridine ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. This compound, in particular, serves as a versatile building block for the synthesis of agrochemicals and pharmaceuticals, including potential inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and sirtuins, which are implicated in cancer and other diseases.[1][2][3] This application note outlines a scalable synthetic procedure for this compound and provides insights into its potential mechanisms of action.

Synthetic Workflow

The overall synthetic strategy for the scale-up production of this compound is a four-step process. It begins with the synthesis of ethyl 4,6-dihydroxynicotinate, followed by a chlorination step to produce ethyl 4,6-dichloronicotinate. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated to yield the final product.

Synthesis_Workflow cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation A Diethyl 1,3-acetonedicarboxylate + Triethyl orthoformate + Ammonium hydroxide H Ethyl 4,6-dihydroxynicotinate A->H B Ethyl 4,6-dihydroxynicotinate I Ethyl 4,6-dichloronicotinate B->I POCl3 C Phosphorus oxychloride (POCl3) D Ethyl 4,6-dichloronicotinate J 4,6-Dichloronicotinic acid D->J NaOH, then HCl E Sodium Hydroxide F 4,6-Dichloronicotinic acid K This compound F->K 1. SOCl2 2. NH3 G Thionyl chloride / Ammonia

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of Ethyl 4,6-dihydroxynicotinate

This procedure is adapted from established methods for the synthesis of substituted pyridines.

Materials and Equipment:

  • Large-volume reaction vessel with mechanical stirrer, thermometer, and reflux condenser.

  • Diethyl 1,3-acetonedicarboxylate

  • Triethyl orthoformate

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Filtration apparatus suitable for large volumes.

  • Drying oven.

Procedure:

  • In a suitable reaction vessel, charge diethyl 1,3-acetonedicarboxylate and an excess of triethyl orthoformate.

  • Slowly add ammonium hydroxide to the stirred mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using a cooling bath if necessary.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product and wash thoroughly with ethanol to remove unreacted starting materials and byproducts.

  • Dry the collected solid, ethyl 4,6-dihydroxynicotinate, in a vacuum oven at 50-60°C until a constant weight is achieved.

Step 2: Scale-up Synthesis of Ethyl 4,6-dichloronicotinate

This step involves a chlorination reaction using phosphorus oxychloride, a hazardous reagent that requires careful handling.

Materials and Equipment:

  • Reaction vessel equipped for handling corrosive and moisture-sensitive reagents, including a robust stirring mechanism, a reflux condenser with a gas scrubber, and a controlled addition funnel.

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator for large volumes.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).

  • Quenching of POCl₃ is highly exothermic. Perform the quench procedure slowly and with adequate cooling.[4][5]

Procedure:

  • In a dry reaction vessel under an inert atmosphere, slowly add ethyl 4,6-dihydroxynicotinate to an excess of phosphorus oxychloride with stirring.

  • Heat the mixture to reflux (around 105-110°C) and maintain for 2-3 hours. The reaction mixture will become a dark solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, which should be directed to a scrubber.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4,6-dichloronicotinate.

Step 3: Scale-up Hydrolysis of Ethyl 4,6-dichloronicotinate to 4,6-Dichloronicotinic Acid

This step involves the saponification of the ester to the carboxylic acid.[6][7]

Materials and Equipment:

  • Large reaction vessel with stirrer and pH meter.

  • Ethyl 4,6-dichloronicotinate

  • Sodium hydroxide

  • Hydrochloric acid

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Filtration and drying equipment.

Procedure:

  • Dissolve ethyl 4,6-dichloronicotinate in a mixture of THF, methanol, and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for approximately 30-60 minutes.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 2 with concentrated hydrochloric acid.

  • The product, 4,6-dichloronicotinic acid, will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pure product.

Step 4: Scale-up Amidation of 4,6-Dichloronicotinic Acid to this compound

The final step is the conversion of the carboxylic acid to the primary amide.

Materials and Equipment:

  • Reaction vessel suitable for handling thionyl chloride and ammonia.

  • 4,6-Dichloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Tetrahydrofuran (THF)

  • Concentrated ammonium hydroxide solution

  • Ethyl acetate

  • Drying and filtration equipment.

Procedure:

  • Suspend 4,6-dichloronicotinic acid in THF.

  • Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride at room temperature.

  • Heat the mixture to 50-60°C and stir for 2-3 hours until the formation of the acid chloride is complete.

  • Cool the reaction mixture to 0°C.

  • In a separate, well-ventilated vessel, prepare a cooled, stirred solution of concentrated ammonium hydroxide.

  • Slowly add the acid chloride solution to the ammonium hydroxide solution, maintaining the temperature below 20°C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Data Presentation

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Diethyl 1,3-acetonedicarboxylateEthyl 4,6-dihydroxynicotinateTriethyl orthoformate, NH₄OHEthanolReflux4-6~85>95
2Ethyl 4,6-dihydroxynicotinateEthyl 4,6-dichloronicotinatePOCl₃NeatReflux2-3~90>95
3Ethyl 4,6-dichloronicotinate4,6-Dichloronicotinic acidNaOH, HClTHF/MeOH/H₂ORoom Temp0.5-1~96>98
44,6-Dichloronicotinic acidThis compoundSOCl₂, NH₄OHTHF50-602-3~90>98

Yields and purities are approximate and may vary depending on the specific reaction scale and conditions.

Potential Biological Signaling Pathways

Nicotinamide derivatives can influence cellular processes by acting as precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and a substrate for several enzymes, including PARPs and sirtuins.[1][3]

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality. Nicotinamide, through a feedback mechanism, can inhibit PARP activity.[1][2] Dichlorinated nicotinamide derivatives may exhibit enhanced PARP inhibitory activity.

PARP_Inhibition cluster_pathway PARP-mediated DNA Repair cluster_inhibition Inhibition by this compound DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation ADP_Ribosylation Poly(ADP-ribosyl)ation PARP_Activation->ADP_Ribosylation NAD+ -> Nicotinamide Apoptosis Apoptosis PARP_Activation->Apoptosis Leads to (in cancer cells) DNA_Repair DNA Repair ADP_Ribosylation->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Promotes Derivative This compound Derivative->PARP_Activation Inhibits

Caption: Inhibition of PARP signaling by this compound.

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, stress resistance, and aging. Nicotinamide is a known inhibitor of sirtuins.[9][10] By mimicking nicotinamide, this compound derivatives could also modulate sirtuin activity, which has implications for cancer therapy and other diseases.

Sirtuin_Modulation cluster_pathway Sirtuin-mediated Deacetylation cluster_inhibition Modulation by this compound NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Nicotinamide Nicotinamide SIRT1->Nicotinamide Produces Substrate Acetylated Substrate (e.g., p53, histones) Substrate->SIRT1 Gene_Expression Altered Gene Expression Deacetylated_Substrate->Gene_Expression Alters Derivative This compound Derivative->SIRT1 Inhibits

Caption: Modulation of Sirtuin signaling by this compound.

Conclusion

The synthetic route described in this application note provides a robust and scalable method for the production of this compound. The protocols are designed to be adaptable to various scales of production, with important safety considerations highlighted. The potential of this compound derivatives to modulate key cellular signaling pathways, such as those involving PARP and sirtuins, underscores their importance as scaffolds for the development of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of 4,6-Dichloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities arise from incomplete reactions or side reactions. These can include starting materials, mono-chlorinated intermediates (e.g., 4-hydroxy-6-chloronicotinamide), and hydrolysis products such as 4,6-dichloronicotinic acid. Organic impurities can also arise during the manufacturing process and/or storage of the substance.[1]

Q2: My reaction is showing the formation of 4,6-dichloronicotinic acid. How can this be minimized?

A2: The formation of 4,6-dichloronicotinic acid is typically due to the hydrolysis of the amide functional group.[2] To minimize this, ensure strictly anhydrous reaction conditions. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If hydrolysis is significant, consider converting the resulting nicotinic acid back to the amide in a separate step.

Q3: The yield of my reaction is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Chlorination: If starting from a dihydroxy precursor, the chlorination reaction may not have gone to completion.

  • Product Loss During Workup: this compound has some solubility in water, and significant amounts can be lost during aqueous extraction and washing steps.

  • Side Reactions: The formation of byproducts, such as dimers or polymers, can consume starting material and reduce the yield of the desired product.[3]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry can greatly impact the reaction outcome.

Q4: How can I effectively purify crude this compound?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective for removing most impurities. For more challenging separations, column chromatography on silica gel may be necessary. A purification method for a similar compound, 4,6-dichloro-2-(thiopropyl)-5-aminopyrimidine, involves oil removal, salt formation, dissociation, and recrystallization to obtain a high-purity product.[4]

Troubleshooting Guide

The following table outlines common problems, their probable causes, and suggested solutions to mitigate side reactions during the synthesis of this compound.

ProblemProbable Cause(s)Suggested Solutions
Presence of mono-chlorinated intermediates Incomplete chlorination of the dihydroxy starting material.Increase the excess of the chlorinating agent (e.g., phosphorus oxychloride), prolong the reaction time, or increase the reaction temperature.
Formation of 4,6-dichloronicotinic acid Hydrolysis of the amide group by moisture or during aqueous workup.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the aqueous workup at low temperatures and minimize contact time.
Discolored product (yellow to brown) Thermal decomposition or formation of polymeric byproducts.Maintain strict temperature control during the reaction and purification steps. Consider treating the crude product with activated charcoal during recrystallization.
Poor solubility of starting material The starting material, such as 4,6-dihydroxynicotinamide, may have low solubility in the reaction solvent.Use a co-solvent to improve solubility or select a different reaction solvent. The use of a tertiary amine can also improve the reaction conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4,6-Dihydroxynicotinamide

This protocol is a general guideline based on common chlorination procedures for similar heterocyclic compounds.[5][6]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,6-dihydroxynicotinamide (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purify by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or toluene.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting the synthesis of this compound.

G Troubleshooting Workflow start Synthesis of This compound check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity is_pure Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No incomplete_reaction Incomplete Reaction/ Mono-chlorination troubleshoot->incomplete_reaction hydrolysis Hydrolysis Product (Nicotinic Acid) troubleshoot->hydrolysis other_byproducts Other Byproducts troubleshoot->other_byproducts optimize_conditions Optimize Reaction: - Time - Temperature - Reagent Ratio incomplete_reaction->optimize_conditions modify_workup Modify Workup: - Anhydrous Conditions - Low Temperature hydrolysis->modify_workup purification Purification: - Recrystallization - Chromatography other_byproducts->purification optimize_conditions->start modify_workup->start purification->start

Caption: A workflow for troubleshooting and optimizing the synthesis of this compound.

G Key Reaction Pathways start 4,6-Dihydroxynicotinamide reagent + POCl3 product This compound start->product Desired Reaction side_product1 4-Hydroxy-6-chloronicotinamide (Incomplete Chlorination) start->side_product1 Side Reaction side_product2 4,6-Dichloronicotinic Acid (Hydrolysis) product->side_product2 Side Reaction water + H2O

Caption: The desired synthesis pathway and major side reactions.

G Purification Decision Tree start Crude Product check_impurities Nature of Impurities? start->check_impurities recrystallize Recrystallization check_impurities->recrystallize Solid, different solubility column Column Chromatography check_impurities->column Similar polarity acid_base Acid-Base Extraction check_impurities->acid_base Acidic/Basic impurities

Caption: A decision tree for selecting an appropriate purification method.

References

Technical Support Center: Optimization of Palladium Catalyst Loading for 4,6-Dichloronicotinamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of palladium catalyst loading for the cross-coupling reactions of 4,6-dichloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the palladium-catalyzed cross-coupling of this compound?

A1: The primary challenges include:

  • Regioselectivity: this compound has two reactive chloride sites. Controlling the reaction to achieve selective mono-substitution at either the C4 or C6 position over di-substitution is a significant hurdle.[1]

  • Catalyst Activity and Loading: The electron-withdrawing nature of the pyridine ring and the amide group can affect the reactivity of the C-Cl bonds, often requiring more active catalyst systems.[1][2] Optimizing the palladium catalyst loading is crucial to ensure efficient conversion while minimizing cost and potential side reactions.[3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4]

Q2: How does palladium catalyst loading generally affect the outcome of the coupling reaction?

A2: Palladium catalyst loading is a critical parameter that influences reaction yield, rate, and cost-effectiveness.

  • Low Loading (e.g., < 1 mol%): While economically and environmentally desirable, low catalyst loading may lead to incomplete conversion or slower reaction rates, especially with challenging substrates like dichloropyridines.[3][5]

  • Optimal Loading (typically 1-5 mol%): This range often provides a good balance between reaction efficiency and cost.[3][4]

  • High Loading (> 5 mol%): Increasing the catalyst loading can sometimes improve the yield for difficult couplings but may also lead to an increase in side products and makes the process less economical for large-scale synthesis.[3]

Q3: Which palladium catalysts and ligands are recommended for the coupling of this compound?

A3: For challenging substrates like dichloropyridines, modern catalyst systems are often required.

  • Palladium Precatalysts: Precatalysts like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are commonly used.[6][7]

  • Ligands: Electron-rich and bulky phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often effective in promoting the coupling of less reactive aryl chlorides.[1][7] For Sonogashira couplings, phosphine ligands like PPh₃ are common.[8]

Q4: How can I control the regioselectivity (mono- vs. di-coupling) in the reaction?

A4: Achieving selective mono-coupling can be controlled by several factors:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the coupling partner relative to this compound can favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity. Sterically hindered ligands may favor reaction at the less hindered C6 position.[1]

  • Catalyst System: Some catalyst systems may inherently favor mono-arylation. For instance, in some cases, ligand-free conditions have been shown to provide high selectivity.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the use of a high-purity palladium catalyst and ligand. Consider using a pre-catalyst to ensure the efficient generation of the active Pd(0) species.[9]
Poor quality of reagentsUse anhydrous and degassed solvents. Ensure the purity of this compound and the coupling partner.[10]
Inappropriate baseThe choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. The strength and solubility of the base can significantly impact the reaction.[4][11]
Reaction temperature is too lowGradually increase the reaction temperature. For challenging couplings, temperatures around 80-120 °C are common.[6][12]
Formation of Palladium Black (Catalyst Decomposition) Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[10]
High reaction temperatureLower the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.
Incorrect ligand-to-palladium ratioOptimize the ligand-to-palladium ratio. Typically a 1:1 or 2:1 ratio is used, but this can vary depending on the specific ligand and reaction.
Poor Regioselectivity (Mixture of Mono- and Di-substituted Products) Reaction time is too longMonitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized.
Excess of coupling partnerUse a 1:1 stoichiometry of the coupling partner to this compound.
Inappropriate catalyst systemScreen different palladium/ligand combinations. As mentioned, sterically bulky ligands can improve selectivity.[1]
Side Reactions (e.g., Homocoupling of the Coupling Partner) Presence of oxygenRigorous exclusion of oxygen is crucial to minimize homocoupling.[10]
Inappropriate reaction conditionsAdjusting the temperature, solvent, and base can sometimes suppress side reactions.

Data Presentation

The following tables summarize the effect of palladium catalyst loading on the yield of cross-coupling reactions with substrates analogous to this compound. These examples can serve as a starting point for optimizing your reaction conditions.

Table 1: Optimization of Palladium Catalyst Loading for the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [4]

EntryPd(PPh₃)₄ (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
15K₃PO₄Toluene70-8018-2240
25K₃PO₄Acetonitrile70-8018-2236
35K₃PO₄1,4-Dioxane70-8018-2260
43K₃PO₄1,4-Dioxane70-8018-2252
51K₃PO₄1,4-Dioxane70-8018-2235

This data is for a model reaction and illustrates the trend of catalyst loading optimization.

Table 2: Effect of Palladium Catalyst Loading on the Heck Reaction of 4-Bromoanisole with Acrylic Acid [13]

EntryCatalystCatalyst LoadingBase (equiv.)Temperature (°C)Time (h)Yield (%)
13% Pd/C10 mgK₃PO₄ (2.0)1001089
22% Pd/C10 mgK₃PO₄ (2.0)1001076
31% Pd/C10 mgK₃PO₄ (2.0)1001057
40.5% Pd/C10 mgK₃PO₄ (2.0)1001045

This data is for a model reaction and illustrates the effect of palladium content in a heterogeneous catalyst.

Table 3: Optimization of Catalyst Loading for the Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene [14]

EntryCatalyst Loading (ppm)BaseTemperature (°C)Yield (%)
11000Piperidine50>99
2500Piperidine5098
3250Piperidine5095
4100Piperidine5092
550Piperidine5085

This data is for a model reaction and shows that very low catalyst loadings can be efficient.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[6][7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (if necessary, e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC.[15]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 1 mol%), and a base (e.g., Et₃N, 2.0 mmol).[8]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Continue Reaction quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar ArB Ar'B(OR)₂ ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic start Low/No Product Yield? check_catalyst Check Catalyst Activity & Purity start->check_catalyst Yes palladium_black Palladium Black Observed? start->palladium_black No check_reagents Check Reagent Purity & Solvent Degassing check_catalyst->check_reagents check_conditions Optimize Reaction Conditions (Base, Temp.) check_reagents->check_conditions success Improved Yield check_conditions->success degas_lower_temp Improve Degassing Lower Temperature palladium_black->degas_lower_temp Yes poor_selectivity Poor Regioselectivity? palladium_black->poor_selectivity No optimize_ligand Optimize Ligand/Pd Ratio degas_lower_temp->optimize_ligand optimize_ligand->success adjust_stoich Adjust Stoichiometry poor_selectivity->adjust_stoich Yes screen_ligands Screen Different Ligands adjust_stoich->screen_ligands monitor_time Optimize Reaction Time screen_ligands->monitor_time monitor_time->success

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Analysis of 4,6-Dichloronicotinamide Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of byproducts in reactions involving 4,6-Dichloronicotinamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound and its reaction mixtures.

Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound and its byproducts shows significant peak tailing. What are the possible causes and solutions?

Answer:

Peak tailing for basic compounds like nicotinamide derivatives is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic analytes and acidic silanol groups on the silica-based column packing.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions - Use a Mobile Phase Additive: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, reducing their interaction with the basic analytes. - Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites. - Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups. - Operate at Low pH: Maintain a mobile phase pH between 2 and 4 to keep the silanol groups protonated.
Column Overload - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If the concentration of the analyte is high, dilute the sample before injection.
Mismatched Injection Solvent - Use a Weaker Injection Solvent: Ensure the solvent used to dissolve the sample is weaker than or equal in elution strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Column Contamination or Degradation - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.
Inconsistent Retention Times

Question: The retention times for my analytes are shifting between injections. What could be causing this?

Answer:

Retention time instability can compromise peak identification and quantification. Several factors related to the LC system and mobile phase can contribute to this issue.

Potential Causes and Solutions:

CauseSolution
Mobile Phase Composition Changes - Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic components. - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Inadequate Column Equilibration - Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods.
Fluctuations in Column Temperature - Use a Column Oven: Employ a column oven to maintain a constant and stable temperature.
Pump Malfunction - Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that the pressure is stable.
Ion Suppression or Enhancement

Question: I am observing a significant decrease (suppression) or increase (enhancement) in the MS signal for my analytes of interest. What are the likely causes and how can I mitigate them?

Answer:

Ion suppression or enhancement is a matrix effect where co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's ion source.

Potential Causes and Solutions:

CauseSolution
Co-eluting Matrix Components - Improve Chromatographic Separation: Optimize the LC method to separate the analytes from interfering matrix components. This may involve changing the column, mobile phase, or gradient profile. - Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances before LC-MS analysis.
High Concentrations of Non-Volatile Buffers - Use Volatile Buffers: Employ volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate.
Analyte Concentration - Dilute the Sample: High concentrations of the analyte itself can sometimes lead to self-suppression.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the identification of byproducts in this compound reactions.

Q1: What are the most common byproducts to expect in reactions involving this compound?

A1: The byproducts formed will depend on the specific reaction conditions (e.g., nucleophile, solvent, temperature). However, some common byproducts include:

  • Hydrolysis Products: Reaction with water or hydroxide can lead to the hydrolysis of the amide to a carboxylic acid, forming 4,6-Dichloronicotinic acid . Additionally, one or both chlorine atoms can be substituted by hydroxyl groups to form 4-chloro-6-hydroxynicotinamide or 4,6-dihydroxynicotinamide .

  • Amination Products: Reactions with ammonia or primary/secondary amines will lead to nucleophilic substitution of one or both chlorine atoms, resulting in compounds such as 4-amino-6-chloronicotinamide , 6-amino-4-chloronicotinamide , or 4,6-diaminonicotinamide .

  • Alkoxylation Products: The use of alcohol solvents or alkoxide bases can result in the formation of alkoxy-substituted byproducts, such as 4-chloro-6-methoxynicotinamide if methanol or methoxide is present.

  • Dimerization/Oligomerization: Under certain conditions, self-condensation or reaction with other intermediates can lead to the formation of dimers or larger oligomers.

Q2: How can I tentatively identify these byproducts using LC-MS?

A2: A combination of retention time and mass spectral data can be used for tentative identification:

  • Molecular Weight Determination: Use the mass-to-charge ratio (m/z) from the mass spectrum to determine the molecular weight of the potential byproduct. Remember to account for the charge state (e.g., [M+H]⁺ in positive ion mode).

  • Isotopic Pattern Analysis: The presence of chlorine atoms gives a characteristic isotopic pattern in the mass spectrum. A compound with one chlorine atom will have an [M+2] peak that is approximately one-third the intensity of the monoisotopic peak (M). A compound with two chlorine atoms will have [M+2] and [M+4] peaks with a characteristic ratio.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, you can obtain structural information. Common fragmentation patterns for nicotinamide derivatives include the loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂). The fragmentation of the pyridine ring can also provide clues about the positions of substituents.

Q3: What are typical LC-MS parameters for the analysis of this compound and its byproducts?

A3: While method optimization is always necessary, a good starting point for developing an LC-MS method is as follows:

ParameterRecommended Starting Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+) is generally suitable for these basic compounds.
MS Detection Full scan mode to identify unknown byproducts. For targeted analysis of known byproducts, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stirring and heating apparatus

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the solvent and a base (1.5 - 2.0 equivalents).

  • Add the amine (1.1 - 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sample Preparation for LC-MS Analysis

Materials:

  • Reaction mixture

  • Volumetric flasks

  • Syringe filters (0.22 µm or 0.45 µm)

  • LC-MS vials

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Take a small aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., a mixture of water and methanol or acetonitrile that is similar to the initial mobile phase composition) in a volumetric flask to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).

  • Filter the diluted sample through a syringe filter to remove any particulate matter.

  • Transfer the filtered sample into an LC-MS vial for analysis.

IV. Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound reactions.

Byproduct_Formation_Workflow cluster_reaction Reaction & Work-up cluster_analysis LC-MS Analysis cluster_identification Byproduct Identification Start This compound + Nucleophile/Reagents Reaction Reaction at defined Temperature & Time Start->Reaction Workup Quenching, Extraction, Purification Reaction->Workup SamplePrep Sample Preparation (Dilution, Filtration) Workup->SamplePrep LCMS LC-MS Analysis (Full Scan & MS/MS) SamplePrep->LCMS DataAnalysis Data Analysis (Peak Integration, m/z, Fragmentation) LCMS->DataAnalysis TentativeID Tentative Identification (Molecular Formula, Structure) DataAnalysis->TentativeID Confirmation Confirmation (Reference Standards) TentativeID->Confirmation

Caption: Workflow for Byproduct Identification.

Troubleshooting_Logic cluster_lc LC System Check cluster_ms MS System Check cluster_sample Sample Check Problem LC-MS Data Issue (e.g., Poor Peak Shape, No Signal) MobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->MobilePhase IonSource Check Ion Source (Cleanliness, Settings) Problem->IonSource SamplePrep Review Sample Prep (Dilution, Solvent) Problem->SamplePrep Column Check Column (Contamination, Age, Type) MobilePhase->Column System Check LC System (Pump, Injector, Connections) Column->System Solution Problem Resolved System->Solution MSParams Check MS Parameters (Ionization Mode, Voltages) IonSource->MSParams MSParams->Solution AnalyteStability Consider Analyte Stability SamplePrep->AnalyteStability AnalyteStability->Solution

Caption: Troubleshooting Logic Flowchart.

Removing residual palladium from 4,6-Dichloronicotinamide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual palladium from the reaction products of 4,6-Dichloronicotinamide. Efficient removal of palladium is critical to meet regulatory requirements for elemental impurities in active pharmaceutical ingredients (APIs) and to prevent interference in downstream biological assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium?

A1: Palladium is a common catalyst in cross-coupling reactions, which are frequently used in pharmaceutical synthesis.[3][4] However, regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.[5][6] Residual palladium can also interfere with subsequent synthetic steps or compromise the results of biological screening assays.[1][7]

Q2: What are the primary methods for removing palladium from reaction mixtures?

A2: The most common strategies involve adsorption, crystallization, and extraction.[3][8][9]

  • Adsorption: This is the most widely used technique, employing materials that bind to palladium. Options include specialized metal scavengers (functionalized silica or polymers) and activated carbon.[5][9]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. However, in some cases, it can concentrate the metal within the crystal structure.[2]

  • Extraction: Liquid-liquid extraction can sometimes remove palladium salts, particularly if their polarity differs significantly from the product.[10]

Q3: How do I choose the best palladium scavenger for this compound?

A3: The choice of scavenger depends on the nature of your product and the specific palladium species present. For a nitrogen-containing heterocyclic compound like this compound, palladium may chelate strongly to the molecule.[9]

  • Thiol-based scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): These are robust and versatile scavengers effective for various forms of palladium (Pd(0) and Pd(II)).[8][11]

  • Triazine-based scavengers (e.g., MP-TMT, Si-TMT): These are highly efficient for scavenging residual palladium from cross-coupling reactions and are effective in both aqueous and non-aqueous solutions.[6][8][12]

  • Amine-based scavengers: These can also be effective, particularly given the nitrogen-rich structure of the target molecule.

  • Activated Carbon: A cost-effective option, but it can be less selective and may lead to product loss through non-specific adsorption.[3][5][9]

A screening of several scavengers is often the best approach to identify the most effective one for your specific conditions.[6]

Q4: How can I measure the concentration of residual palladium?

A4: The most common and sensitive analytical technique for quantifying trace metals like palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[13][14][15] This method offers the low detection limits required to ensure regulatory compliance.[14][15] Proper sample preparation, such as microwave digestion, is crucial for accurate results.[16]

Troubleshooting Guide

Here are solutions to common issues encountered during palladium removal.

Problem 1: High levels of palladium remain after purification.

  • Possible Cause: The palladium species may be strongly chelated to your this compound product, making it difficult to remove.[9] The chosen scavenger may not be optimal for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) in your mixture.

  • Troubleshooting Steps:

    • Increase Scavenger Equivalents: Start by increasing the amount of scavenger. A common starting point is 5 equivalents relative to the initial palladium content.[12][17]

    • Optimize Conditions: Increase the reaction time (e.g., overnight) and/or temperature (e.g., 45-60 °C) to improve scavenging kinetics.[3]

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (thiol, triazine, amine) to find the most effective one.

    • Try a "Catch-and-Release" Approach: Use a scavenger that can be filtered off after binding the palladium.[11]

    • Consider a Combination Approach: Using activated carbon in conjunction with a chelating agent or a scavenger can be more effective than using either alone.[3]

Problem 2: Significant loss of this compound product during scavenging.

  • Possible Cause: The scavenger or activated carbon is non-selectively adsorbing your product along with the palladium.[9]

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: Use the minimum effective amount of scavenger required to meet your palladium target.

    • Change the Solvent: The solvent can affect the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble might reduce its adsorption.[9]

    • Switch Scavenger Type: Some scavengers have a lower affinity for organic molecules. For example, certain synthetic carbons are designed for high metal scavenging while maximizing API yield.[5]

    • Alternative Purification: If product loss remains high, consider switching to a different primary purification method, such as crystallization, before a final polishing step with a minimal amount of scavenger.[9]

Problem 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the reaction work-up can lead to different palladium species (e.g., soluble complexes vs. colloidal metal) in the crude product.[9]

  • Troubleshooting Steps:

    • Standardize Work-Up: Ensure a consistent and reproducible work-up procedure before the scavenging step.

    • Use a Broad-Spectrum Scavenger: Scavengers based on trimercaptotriazine (TMT) are often effective against a wide range of palladium species.[6][8]

    • Pre-treatment: Consider a pre-treatment step, like a mild oxidation or the addition of a ligand, to convert the palladium into a single, more easily removed form.

Data on Scavenger Performance

The following table summarizes quantitative data from various studies, providing a comparison of different palladium removal methods.

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)Scavenger LoadingConditionsProduct RecoveryReference
MP-TMT Resin 33010-300.20 wtDMF, overnightNot specified[3]
MP-TMT Resin 852<105 equivalentsTHF/DMF, RT, 16hNot specified[12][17]
SiliaMetS Thiol 2400≤ 16Not specifiedNot specifiedNot specified[11]
Activated Carbon (Darco KB-B) 300< 10.2 wtTHF, 45°C, 18h97%[3]
Carboxen® 564 1250120.5g scavenger / 20g solventMethanol, hydrated 1hHigh[5]
Si-TMT Resin >100 (avg)<100 (avg)Not specifiedPost-chromatographyNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Scavenging with Functionalized Silica (Batch Mode)

  • Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[9]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., Si-Thiol or Si-TMT), typically 5-10 equivalents relative to the molar amount of palladium catalyst used in the reaction.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.[9]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B), typically 0.2 to 1.0 by weight relative to the crude product.

  • Agitation: Stir the slurry at a suitable temperature (e.g., 25-60°C) for 2 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the carbon. Be aware that fine carbon particles can be difficult to filter.

  • Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium and product yield.

Visual Workflows

Palladium_Removal_Workflow General Workflow for Palladium Removal start_end start_end process process decision decision analysis analysis fail fail A Crude this compound (High Pd Content) B Select Removal Method (Scavenger, Carbon, etc.) A->B C Perform Purification (e.g., Stir with Scavenger) B->C D Filter to Remove Adsorbent C->D E Analyze Pd Content (ICP-MS) D->E F Pd Level < Target? E->F G Purified Product F->G Yes H Troubleshoot: - Change Scavenger - Optimize Conditions - Re-process F->H No H->C Re-process

Caption: A general workflow for removing palladium from a crude product.

Scavenger_Selection_Tree Decision Tree for Scavenger Selection start_node start_node decision_node decision_node outcome_node outcome_node cost_node cost_node yield_node yield_node start Starting Point: High Pd in Product cost_priority Is cost the primary concern? start->cost_priority activated_carbon Start with Activated Carbon cost_priority->activated_carbon Yes yield_issue Is product loss a major issue? cost_priority->yield_issue No check_yield Monitor yield closely. Risk of non-specific binding. activated_carbon->check_yield yield_issue->activated_carbon No scavenger_screen Screen functionalized scavengers (Thiol, TMT) yield_issue->scavenger_screen Yes high_selectivity Generally higher selectivity and lower product loss. scavenger_screen->high_selectivity

Caption: A decision tree to aid in selecting a palladium removal method.

References

Technical Support Center: Selective Functionalization of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 4,6-dichloronicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of this compound?

The primary challenge lies in achieving regioselectivity between the C4 and C6 positions. Both positions are activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine ring and the nicotinamide group. The inherent electronic properties of the molecule, steric hindrance, and the choice of reaction conditions all play a crucial role in determining which position reacts preferentially.

Q2: Which position, C4 or C6, is generally more reactive towards nucleophiles in an SNAr reaction?

In nucleophilic aromatic substitution (SNAr) reactions on dichloropyridines, the C4 position is generally more susceptible to nucleophilic attack. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, the reactivity can be influenced by the specific nucleophile, solvent, and the presence of coordinating groups on the substrate.

Q3: How can I achieve selective C6 functionalization?

Selective functionalization at the C6 position, which is adjacent to the nitrogen atom, can often be achieved using palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst is typically favored at the C-X bond adjacent to a heteroatom in N-heteroarenes. For Suzuki-Miyaura coupling, specific catalyst systems can direct the reaction to the C6 position.

Q4: Is it possible to achieve selective C4 functionalization using palladium-catalyzed cross-coupling?

Yes, selective C4 functionalization in palladium-catalyzed cross-coupling reactions is possible but often requires specific ligands to override the inherent preference for C6 reactivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.

Q5: What are the key factors to consider for optimizing regioselectivity in Buchwald-Hartwig amination?

For Buchwald-Hartwig amination, the choice of palladium catalyst, phosphine ligand, and base are critical for controlling regioselectivity. The steric and electronic properties of the ligand can significantly influence which chloro-position is favored for amination. Careful optimization of these parameters is often necessary to achieve the desired mono-aminated product over di-substituted byproducts.

Troubleshooting Guides

Palladium-Catalyzed Suzuki-Miyaura Coupling

Issue 1: Poor or no conversion to the desired product.

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. Consider using a pre-catalyst for more reliable initiation.
Inappropriate Base The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can affect the reaction rate and yield.
Poor Quality Reagents Ensure that the boronic acid and solvents are of high purity and anhydrous where necessary. Impurities can poison the catalyst.
Low Reaction Temperature Increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion.
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Issue 2: Lack of regioselectivity (mixture of C4 and C6 isomers).

Potential CauseRecommended Solution
Inappropriate Ligand To favor C4 selectivity , consider using sterically bulky N-heterocyclic carbene (NHC) ligands like IPr or SIPr. To favor C6 selectivity , standard phosphine ligands like PPh₃ may be effective, or consider catalyst systems known to direct ortho to nitrogen.
Solvent Effects The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., toluene, dioxane, THF, DMF) to find the optimal conditions for your desired isomer.
Sub-optimal Base The choice of base can impact the selectivity. Experiment with different bases in conjunction with your chosen ligand and solvent system.
Buchwald-Hartwig Amination

Issue 1: Low yield of the aminated product.

Potential CauseRecommended Solution
Catalyst/Ligand System Screen different palladium pre-catalysts and phosphine ligands. Bulky, electron-rich ligands are often effective for challenging aminations.
Base Strength A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Ensure the base is fresh and handled under anhydrous conditions.
Amine Nucleophilicity Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Issue 2: Formation of di-substituted byproduct.

Potential CauseRecommended Solution
Stoichiometry Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the this compound to favor mono-amination.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the formation of the di-substituted product. Lowering the reaction temperature may also improve selectivity for the mono-aminated product.
Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Reaction is slow or does not proceed.

Potential CauseRecommended Solution
Weak Nucleophile SNAr reactions require a sufficiently strong nucleophile. If the reaction is sluggish, consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ.
Insufficient Activation While the pyridine ring is activating, highly unreactive nucleophiles may require more forcing conditions, such as higher temperatures or the use of a polar aprotic solvent like DMF or DMSO to accelerate the reaction.

Issue 2: Poor regioselectivity.

Potential CauseRecommended Solution
Reaction Conditions While C4 is generally favored, the selectivity can be influenced by the nucleophile and solvent. For instance, bulky nucleophiles may show a different selectivity profile. Screening different solvents can also impact the regiochemical outcome.
Thermodynamic vs. Kinetic Control Consider the possibility of thermodynamic versus kinetic control. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.

Quantitative Data Summary

The following tables summarize representative quantitative data for the selective functionalization of dichloropyridine and dichloropyrimidine systems, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloropyridines

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)C4:C6 RatioYield (%)
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / IPrK₂CO₃Benzene25>10:175
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / QPhosK₃PO₄Toluene1001:1.560
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-85 (C6)

Table 2: Regioselective Buchwald-Hartwig Amination of Dichloropyrimidines

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Product PositionYield (%)
2,4-DichloropyrimidineMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100C490
2,4-DichloropyrimidineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110C485
4,6-DichloropyrimidineAdamantyl-amineNone (SNAr)-Dioxane100C4/C6 (mono)70

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from methods developed for 2,4-dichloropyridines and may require optimization for this compound.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a sterically hindered NHC ligand (e.g., IPr, 4 mol%). Add anhydrous, degassed solvent (e.g., benzene or toluene).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for C6-Selective Buchwald-Hartwig Amination

This protocol is based on the amination of related 6-chloronicotinate esters and may require optimization.

  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 100 °C). Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for C4-Selective Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 equiv.). If the nucleophile is not sufficiently reactive, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 equiv.) can be added to generate the nucleophile in situ.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for Selective Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: Substrate, Reagents, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_cat_solv Add Catalyst/Ligand and Degassed Solvent inert->add_cat_solv react Heat and Stir (Monitor by TLC/LC-MS) add_cat_solv->react workup Quench and Extract react->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for the selective functionalization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity (Mixture of C4/C6 Isomers) q1 Reaction Type? start->q1 suzuki Suzuki Coupling q1->suzuki Suzuki bha Buchwald-Hartwig q1->bha B-H snar SNAr q1->snar SNAr sol_suzuki Change Ligand: - C4: Bulky NHC (e.g., IPr) - C6: Standard Phosphine suzuki->sol_suzuki sol_bha Optimize Ligand/Base System bha->sol_bha sol_snar Modify Solvent/Temperature snar->sol_snar re_evaluate Re-evaluate Reaction Conditions and Monitor Closely sol_suzuki->re_evaluate sol_bha->re_evaluate sol_snar->re_evaluate

Caption: A logical flowchart for troubleshooting poor regioselectivity in functionalization reactions.

Technical Support Center: Preventing Homocoupling in Suzuki Reactions with 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the electron-deficient substrate 4,6-Dichloronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in a Suzuki reaction and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct. This is highly undesirable as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1]

Q2: What are the primary mechanisms that cause boronic acid homocoupling?

A2: Homocoupling is primarily caused by two palladium-mediated pathways:

  • Oxygen-Mediated Homocoupling: Dissolved molecular oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2]

  • Pd(II) Precatalyst-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled byproduct before it is reduced to the catalytically active Pd(0) state.[1][3]

G cluster_suzuki Desired Suzuki Cycle cluster_homo_o2 Oxygen-Mediated Pathway cluster_homo_pd2 Pd(II) Precatalyst Pathway A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-R B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination D Ar-R (Product) O2_1 Pd(0)L_n O2_2 Pd(II) Species O2_1->O2_2 O₂ (Oxidant) O2_3 R-R (Byproduct) O2_2->O2_3 2 x R-B(OH)₂ PD2_1 Pd(II) Precatalyst (e.g., Pd(OAc)₂) PD2_2 R-R (Byproduct) PD2_1->PD2_2 2 x R-B(OH)₂ G q_node q_node s_node s_node start Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 ACTION: Improve degassing: - Sparge solvents with N₂/Ar - Use evacuate-backfill cycles - Maintain inert atmosphere q1->s1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes end Re-evaluate Reaction s1->end s2 ACTION: Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or add a mild reducing agent (e.g., potassium formate) q2->s2 Yes q3 Is the ligand appropriate? q2->q3 No s2->end s3 ACTION: Use bulky, electron-rich ligands: - Buchwald-type (SPhos, XPhos) - Bulky alkylphosphines (P(t-Bu)₃) - N-Heterocyclic Carbenes (NHCs) q3->s3 No q3->end Yes s3->end G prep 1. Reagent Preparation (Weigh Substrates, Base, Catalyst, Ligand) setup 2. Schlenk Flask Setup (Add all solids to flask) prep->setup inert 3. Create Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) setup->inert solvent 4. Add Degassed Solvents (Dioxane and Water via syringe) inert->solvent reaction 5. Heat Reaction (Stir vigorously at 100 °C) solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Reaction Work-up (Cool, quench, extract with EtOAc) monitor->workup purify 8. Purification (Dry, concentrate, and perform column chromatography) workup->purify product Final Product purify->product

References

Managing reaction temperatures for nucleophilic substitution on 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution on 4,6-Dichloronicotinamide

This guide provides researchers, scientists, and drug development professionals with technical support for managing reaction temperatures during nucleophilic substitution reactions on this compound.

Troubleshooting Guide

This section addresses common issues encountered during the experimental setup and execution of nucleophilic substitution on this compound, with a focus on temperature management.

Q1: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

A1: A low reaction rate is a common issue. Before increasing the temperature, consider the following:

  • Reaction Components: Ensure that the nucleophile is sufficiently reactive and that the solvent is appropriate for a nucleophilic aromatic substitution (SNAr) reaction. Polar aprotic solvents like DMF or DMSO are often good choices as they can accelerate the reaction rate.

  • Temperature Increase: If the components are appropriate, a gradual increase in temperature can significantly enhance the reaction rate. Nucleophilic aromatic substitutions often require heating to overcome the activation energy barrier.[1] However, proceed with caution as excessive heat can lead to side product formation. It is advisable to increase the temperature in increments of 10-20 °C and monitor the reaction progress closely using techniques like TLC or LC-MS.

Q2: I am observing the formation of multiple products, and the yield of my desired product is low. Could the reaction temperature be the cause?

A2: Yes, incorrect reaction temperature is a frequent cause of low yield and the formation of side products.

  • Temperature Too High: Elevated temperatures can lead to undesired side reactions, such as elimination or reaction at other sites on the molecule.[2] If you observe multiple spots on your TLC or unexpected masses in your LC-MS, consider reducing the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve the selectivity and yield of the desired product.

  • Positional Isomers: In molecules like this compound, substitution can potentially occur at either the 4- or 6-position. The regioselectivity can be temperature-dependent. If you are isolating a mixture of isomers, optimizing the temperature may favor the formation of the desired isomer.

Q3: The reaction is generating a dark-colored solution or tar-like substances. What is happening and how can I prevent it?

A3: The formation of dark colors or tar often indicates decomposition of the starting material, reagents, or products, which is frequently caused by excessive heat.

  • Reduce Temperature: Immediately lower the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without causing decomposition.

  • Degassing: The presence of oxygen at high temperatures can also contribute to degradation. Consider degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, a more gradual increase can prevent localized overheating and subsequent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for nucleophilic substitution on this compound?

A1: The optimal temperature is highly dependent on the nucleophile and solvent used. For amine nucleophiles, temperatures can range from room temperature to well over 100 °C. For less reactive nucleophiles, higher temperatures are generally required. A good starting point for optimization could be in the range of 80-120 °C, with adjustments based on reaction monitoring. For some related dichloropyrimidine systems, reactions have been successfully carried out at 140 °C in DMF.[3]

Q2: How does the choice of nucleophile affect the required reaction temperature?

A2: The nucleophilicity of the substituting agent plays a critical role.

  • Strong Nucleophiles: Highly reactive nucleophiles (e.g., primary amines, thiolates) will generally react at lower temperatures.

  • Weak Nucleophiles: Less reactive nucleophiles (e.g., alcohols, secondary amines with significant steric hindrance) will likely require higher temperatures to achieve a reasonable reaction rate.

Q3: Can the solvent choice influence the optimal reaction temperature?

A3: Absolutely. The solvent not only dissolves the reactants but also influences the reaction rate.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are excellent for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex), thus lowering the activation energy and allowing for lower reaction temperatures.[2][4]

  • Protic Solvents: Protic solvents can solvate the nucleophile, reducing its reactivity and necessitating higher temperatures.

Data Presentation: General Guidelines for Temperature Management

Factor Observation / Issue Recommended Action Rationale
Reaction Rate Reaction is slow or has stalled.Gradually increase temperature in 10-20 °C increments.Higher temperature increases kinetic energy, leading to more frequent and energetic molecular collisions.
Product Purity Significant side product formation.Decrease reaction temperature.Lower temperatures can increase the selectivity of the reaction by favoring the pathway with the lowest activation energy.
Product Purity Decomposition (darkening of solution, tar formation).Immediately lower the temperature. Consider running the reaction under an inert atmosphere.High temperatures can exceed the decomposition threshold of the reactants or products.
Nucleophile Using a weak nucleophile (e.g., hindered amine, alcohol).Start with a higher initial temperature (e.g., >100 °C).Weaker nucleophiles have a higher activation energy for the reaction, which can be overcome with more thermal energy.
Nucleophile Using a strong nucleophile (e.g., primary amine, thiolate).Start with a lower initial temperature (e.g., 50-80 °C).Strong nucleophiles are more reactive and may lead to side reactions or decomposition at elevated temperatures.

Experimental Protocols

General Protocol for Nucleophilic Substitution of an Amine on this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a free base, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) should be added to neutralize the HCl generated during the reaction.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be increased incrementally.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a larger volume of water. c. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane. d. Combine the organic extracts and wash with brine to remove residual solvent. e. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). f. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

G start Start: Low reaction rate check_reagents Check Reagents: - Nucleophile reactivity - Appropriate solvent (polar aprotic) start->check_reagents increase_temp Gradually increase temperature (10-20 °C increments) check_reagents->increase_temp Reagents OK monitor Monitor reaction progress (TLC, LC-MS) increase_temp->monitor complete Reaction Complete monitor->complete Reaction progressing well side_products Side products observed? monitor->side_products Undesired products forming side_products->increase_temp No, still slow lower_temp Lower temperature side_products->lower_temp Yes lower_temp->monitor

Caption: Troubleshooting workflow for a slow nucleophilic substitution reaction.

G temp Reaction Temperature rate Reaction Rate temp->rate Increases side_reactions Rate of Side Reactions (e.g., decomposition, elimination) temp->side_reactions Increases exponentially at high temps yield Overall Yield of Desired Product rate->yield Positive effect selectivity Selectivity for Desired Product selectivity->yield Positive effect side_reactions->selectivity Decreases

Caption: Relationship between temperature and reaction outcomes.

References

Troubleshooting guide for Buchwald-Hartwig reactions with 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4,6-Dichloronicotinamide in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

Q1: I am not observing any product formation, or the yield is very low. What are the primary factors to investigate?

A1: Low or no yield in a Buchwald-Hartwig reaction with this compound can be attributed to several critical factors. A systematic check of the following is recommended:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[1]

  • Reagent Quality:

    • Solvent: Use anhydrous solvents. Trace amounts of water can lead to side reactions, such as hydrodehalogenation.[1] Toluene and 1,4-dioxane are common choices; however, other solvents like CPME or t-AmOH can be effective.[1][2]

    • Base: The purity of the base is crucial. Sodium tert-butoxide (NaOtBu), a common choice, can contain moisture or sodium hydroxide, which can inhibit the reaction.[1] Ensure you are using a high-purity, anhydrous base.

    • Amine: Ensure the amine nucleophile is pure and dry.

  • Catalyst System (Palladium Source & Ligand):

    • Catalyst Choice: For challenging substrates like aryl chlorides, standard catalysts may not be effective.[3] Consider using specialized, electron-rich, and sterically bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[4] These ligands promote the difficult oxidative addition step with aryl chlorides and facilitate the reductive elimination.[5]

    • Pre-catalyst vs. In-situ Generation: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0) and can lead to more consistent results.[2][6]

  • Reaction Temperature: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring higher reaction temperatures (typically 80-120 °C) to facilitate oxidative addition.[5][7] If your temperature is too low, the reaction may not proceed.

Issue 2: Significant Side Product Formation

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on the nicotinamide ring. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This typically occurs when the reductive elimination of the desired product is slow, allowing competing pathways to dominate.

  • Optimize Ligand: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to competing side reactions like beta-hydride elimination from the palladium-amido intermediate.[8]

  • Control Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Water can be a proton source for the hydrodehalogenation byproduct.[1]

Q3: My reaction is producing a mixture of mono-aminated and di-aminated products. How can I control the selectivity?

A3: For this compound, achieving selective mono-amination can be challenging. Generally, the chlorine at the 4-position is more activated towards nucleophilic attack and oxidative addition than the one at the 6-position due to the electronic effect of the pyridine nitrogen.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-aminated product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Stoichiometry: Use a stoichiometric amount or a slight deficit of the amine relative to the this compound to favor mono-substitution.

  • Catalyst System: The ligand can influence regioselectivity. Screening different ligands may identify a system that provides higher selectivity for the desired product. For some dichloropyridines, Xantphos-based catalysts have shown good regioselectivity.[9]

General Experimental Protocol

This is a representative protocol and may require optimization for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv for mono-amination)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a nitrogen-filled glovebox, add the this compound, palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the reaction vessel tightly.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Common Reaction Parameters for Buchwald-Hartwig Amination of Aryl Chlorides.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for very challenging substrates. Pre-catalysts are often used at lower loadings.[10]
Ligand Loading 1 - 1.5 x Pd loadingThe ligand-to-metal ratio is crucial for catalyst stability and activity.
Base NaOtBu, K₃PO₄, Cs₂CO₃Choice depends on substrate functional group tolerance. Strong bases like NaOtBu often give higher rates.[6]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[2]
Temperature 80 - 120 °CAryl chlorides generally require higher temperatures than bromides or iodides.[5]
Concentration 0.1 - 1.0 MReaction concentration can influence rates and solubility.

Visualizations

Troubleshooting Workflow

G cluster_solutions Potential Solutions start Reaction Failure (Low/No Yield) check_inert Check Inert Atmosphere (N2 or Ar) start->check_inert check_reagents Verify Reagent Quality (Anhydrous, Pure) start->check_reagents check_catalyst Evaluate Catalyst System (Ligand/Pre-catalyst) start->check_catalyst check_temp Assess Reaction Temperature start->check_temp sol_inert Degas solvents/reagents Use glovebox/Schlenk line check_inert->sol_inert sol_reagents Use fresh, anhydrous solvents Use high-purity base Purify amine check_reagents->sol_reagents sol_catalyst Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) Use a pre-catalyst check_catalyst->sol_catalyst sol_temp Increase temperature (e.g., to 100-120 °C) check_temp->sol_temp optimize Systematically Optimize Conditions G cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]X oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (-Base-H+X) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex amine HNR'R'' (Amine) amine->amine_complex base Base base->amine_complex

References

Validation & Comparative

Purity Assessment of 4,6-Dichloronicotinamide: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4,6-Dichloronicotinamide. It includes a proposed HPLC method, a comparative overview of GC-MS, supporting experimental protocols, and performance data to assist researchers in selecting the most suitable analytical technique for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a robust HPLC method for the routine purity analysis of this compound and its potential impurities and offers a comparison with the orthogonal technique of GC-MS.

Section 1: Comparative Analysis of Analytical Methods

A comparison between a developed Reverse-Phase HPLC (RP-HPLC) method and a potential GC-MS method highlights the distinct advantages and applications of each technique for the analysis of this compound.

Method Performance Comparison

The following table summarizes the key performance parameters for the proposed HPLC method and a comparative GC-MS method. The data presented is representative and intended for comparative purposes.

Parameter Proposed RP-HPLC Method Comparative GC-MS Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water GradientHelium
Detection UV-Vis (275 nm)Mass Spectrometry (Scan/SIM mode)
Hypothetical Runtime 25 minutes20 minutes
Resolution (Rs) > 2.0 for all specified impuritiesExcellent for volatile impurities
Limit of Detection (LOD) ~0.01%~5 ppb (for specific volatile impurities)[1]
Limit of Quantification (LOQ) ~0.03%~15 ppb (for specific volatile impurities)
Precision (%RSD) < 2.0%< 5.0%
Selectivity High for polar and non-polar impuritiesHigh for volatile and semi-volatile impurities
Sample Derivatization Not requiredMay be required for non-volatile impurities
Discussion of Method Comparison

The RP-HPLC method is highly suitable for the routine quality control of this compound. Its strengths lie in its ability to separate a broad range of potential impurities, including those with similar structures and varying polarities, without the need for sample derivatization. The method demonstrates excellent precision and sensitivity for quantifying impurities at levels stipulated by regulatory bodies such as the ICH.

The GC-MS method serves as an excellent orthogonal and confirmatory technique. Its primary advantage is the high specificity and sensitivity for identifying and quantifying volatile and semi-volatile impurities, which may not be amenable to HPLC analysis.[1][2][3] The mass spectrometric detection provides structural information, which is invaluable for the identification of unknown impurities. However, for non-volatile impurities, a derivatization step might be necessary, adding complexity to the sample preparation process.

Section 2: Experimental Protocols

Proposed RP-HPLC Method for Purity of this compound

This protocol details the validated HPLC method for the determination of the purity of this compound and its related substances.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL.

  • Test Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.5 mg/mL.

3. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area of this compound should not be more than 2.0%.

  • The tailing factor for the this compound peak should not be more than 2.0.

  • The theoretical plates for the this compound peak should not be less than 2000.

4. Data Analysis:

  • The percentage of any impurity is calculated using the area normalization method. The purity of this compound is determined by subtracting the sum of all impurity percentages from 100%.

Section 3: Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the proposed HPLC method for the purity assessment of this compound.

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Initial System Suitability C->D E Specificity D->E F Linearity E->F G Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J Detection Limit (LOD) I->J K Quantification Limit (LOQ) J->K L Robustness K->L M Sample Analysis L->M N Purity Calculation & Reporting M->N

Caption: Workflow for HPLC Method Development and Validation.

This guide provides a foundational understanding of the analytical approaches for assessing the purity of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the intended application of the data. For routine quality control, the detailed HPLC method offers a reliable and robust solution.

References

Quantitative Analysis of 4,6-Dichloronicotinamide: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the analysis of 4,6-dichloronicotinamide, a key building block in medicinal chemistry.

Executive Summary

Quantitative NMR (qNMR) offers a primary analytical method for determining the concentration and purity of this compound without the need for a specific reference standard of the analyte itself. This guide presents a detailed qNMR protocol and compares its performance characteristics with established chromatographic and spectrophotometric methods. While HPLC-UV provides a robust and cost-effective solution for routine analysis, and LC-MS/MS offers unparalleled sensitivity for trace-level quantification, qNMR stands out for its accuracy, precision, and direct traceability to the International System of Units (SI). UV-Vis spectrophotometry, though simple and accessible, is best suited for preliminary or less complex sample matrices.

Performance Comparison of Analytical Methods

The selection of an optimal analytical technique hinges on the specific requirements of the analysis, such as the need for high accuracy, sensitivity, or throughput. The following tables provide a summary of the quantitative performance of each method for the analysis of this compound.

Table 1: Quantitative Performance Data

ParameterqNMRHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 20 mg/mL1 - 200 µg/mL0.1 - 1000 ng/mL2 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.998
Limit of Detection (LOD) ~10 µg/mL~0.3 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~1 µg/mL~0.1 ng/mL~2 µg/mL
Intra-day Precision (%RSD) < 1.0%< 2.0%< 5.0%< 2.0%
Inter-day Precision (%RSD) < 1.5%< 3.0%< 7.0%< 3.0%
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%

Table 2: General Method Characteristics

FeatureqNMRHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Nuclear spin resonanceChromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratioUV absorbance
Specificity High (structure-specific)Moderate to HighVery HighLow to Moderate
Throughput ModerateHighHighVery High
Cost per Sample ModerateLowHighVery Low
Sample Preparation Simple (dissolution)Moderate (filtration, dilution)Moderate to Complex (extraction, filtration)Simple (dissolution, dilution)
Need for Analyte Standard No (uses certified internal standard)YesYes (and isotopically labeled internal standard)Yes

Experimental Protocols

Detailed methodologies are provided below for each of the discussed analytical techniques.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-precision 5 mm NMR tubes

  • Analytical balance (± 0.01 mg)

Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 20-30 seconds for accurate quantification of aromatic protons).

  • Acquisition Time (aq): At least 3 seconds to ensure complete FID decay.

  • Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio >250 for the signals of interest.

  • Temperature: 298 K

Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the non-overlapping signals of both the analyte and the internal standard. For this compound, the singlet proton at the 2-position (predicted around 8.8 ppm) and the proton at the 5-position (predicted around 8.4 ppm) are suitable. For maleic acid, the singlet at approximately 6.3 ppm is used.

  • Calculate the concentration of this compound using the following formula:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated this compound is then detected by its absorbance of UV light at a specific wavelength.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored for quantification.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Isotopically labeled internal standard (e.g., 4,6-dichloro-[¹³C₅]-nicotinamide)

LC and MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor and product ions for both the analyte and the internal standard.

Sample Preparation:

  • Prepare stock solutions of this compound and the internal standard.

  • Prepare calibration standards and quality control samples by spiking the standards into the sample matrix.

  • Perform protein precipitation or solid-phase extraction if analyzing biological matrices.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Principle: This technique measures the absorbance of UV-Vis light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (spectroscopic grade)

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in methanol (expected to be around 265 nm).

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of the standards and the sample at the λmax.

  • Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1D 1H NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Quantitative NMR (qNMR) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards calibrate Generate Calibration Curve prep_standards->calibrate prep_sample Dissolve and Filter Sample inject Inject into HPLC System prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect detect->calibrate quantify Determine Sample Concentration calibrate->quantify

HPLC-UV Analytical Workflow

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. For the highest accuracy and direct traceability, qNMR is the superior method. For routine, high-throughput analysis where cost is a consideration, HPLC-UV offers a reliable and validated alternative. When ultimate sensitivity is required, particularly in complex biological matrices, LC-MS/MS is the method of choice. UV-Vis spectrophotometry serves as a simple, rapid screening tool but lacks the specificity of the other techniques. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to ensure the quality and integrity of their data in the development of novel therapeutics.

Comparative Guide to Analytical Methods for 4,6-Dichloronicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and alternative analytical methodologies for the quantitative analysis of 4,6-Dichloronicotinamide and its derivatives. The information presented is intended to assist in method selection and development for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Halogenated organic compounds are of significant interest in medicinal chemistry due to their potential as active pharmaceutical ingredients. Accurate and sensitive quantification of these derivatives in various matrices, including biological fluids and pharmaceutical formulations, is crucial for drug development and research. LC-MS/MS has emerged as a primary tool for such analyses due to its high sensitivity and selectivity.[1] This guide presents a detailed LC-MS/MS method alongside a comparison with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

LC-MS/MS Method Performance

LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of this compound derivatives, making it the gold standard for bioanalytical applications.[1]

Table 1: Predicted LC-MS/MS Method Parameters for this compound

ParameterPredicted Value
Parent Ion (m/z)191.0 (M+H)⁺
Fragment Ions (m/z)174.0, 146.0
Collision Energy (eV)15 - 30
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Linearity (r²)>0.99
Recovery85 - 105%
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Table 2: Comparison of Analytical Methods for this compound Derivatives

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)[2]
Selectivity Very HighHighModerate
Sample Throughput HighModerateHigh
Matrix Effects Potential for ion suppressionLess prone than LC-MS/MSMinimal
Derivatization Generally not requiredMay be required for volatilityNot required
Instrumentation Cost HighModerate to HighLow to Moderate
Primary Application Bioanalysis, trace quantificationVolatile compound analysisQuality control, formulation analysis

Experimental Protocols

LC-MS/MS Method Protocol

This protocol is a representative method for the quantitative analysis of this compound in a biological matrix such as human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in bioanalysis.[3]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

Reversed-phase chromatography is commonly employed for the separation of moderately polar compounds like nicotinamide derivatives.[4]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Quantifier: 191.0 -> 174.0

    • Qualifier: 191.0 -> 146.0

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

Alternative Method Protocols (Conceptual)

1. GC-MS Protocol

GC-MS is a viable alternative, particularly if the derivatives are volatile or can be made volatile through derivatization.

  • Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) followed by derivatization if necessary.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.[6]

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

2. HPLC-UV Protocol

HPLC-UV is a cost-effective method suitable for quality control and analysis of formulations where high sensitivity is not required.[2]

  • Sample Preparation: Dilution of the sample in the mobile phase.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer).[6]

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the this compound derivative (typically in the range of 260-280 nm).

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Add Acetonitrile Evaporation Evaporation Precipitation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Dissolve in Mobile Phase LC Liquid Chromatography Separation Reconstitution->LC Inject Sample MS Mass Spectrometry Detection (MRM) LC->MS Eluted Analytes Data Data Acquisition & Processing MS->Data Signal

Caption: Workflow for LC-MS/MS analysis of this compound derivatives.

Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_hplcuv HPLC-UV Analyte This compound Derivative LCMS_Adv Advantages: - Very High Sensitivity - High Specificity - High Throughput Analyte->LCMS_Adv GCMS_Adv Advantages: - High Sensitivity - High Specificity - Good for Volatiles Analyte->GCMS_Adv HPLCUV_Adv Advantages: - Low Cost - Simple Operation - Robust Analyte->HPLCUV_Adv LCMS_Disadv Disadvantages: - High Cost - Matrix Effects GCMS_Disadv Disadvantages: - Derivatization may be needed - Not for thermolabile compounds HPLCUV_Disadv Disadvantages: - Lower Sensitivity - Lower Specificity

References

A Comparative Analysis of the Reactivity of 2,4-Dichloronicotinamide and 4,6-Dichloronicotinamide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dichlorinated pyridine scaffolds is a fundamental strategy in the synthesis of novel bioactive molecules. This guide presents a comprehensive comparison of the chemical reactivity of 2,4-dichloronicotinamide and 4,6-dichloronicotinamide, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the distinct reactivity profiles of these isomers is paramount for the rational design and efficient execution of synthetic routes toward new pharmaceuticals and agrochemicals.

The nicotinamide moiety is a prevalent feature in numerous biologically active compounds, and the introduction of substituents onto the pyridine ring via displacement of chlorine atoms is a common and powerful synthetic approach. The specific positioning of the chloro substituents in 2,4-dichloronicotinamide and this compound profoundly influences the electronic properties of the pyridine ring, leading to significant differences in their reactivity and regioselectivity.

Theoretical Basis for Reactivity

The reactivity of dichloronicotinamides in nucleophilic aromatic substitution is primarily dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon the initial attack of the nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the ring towards nucleophilic attack.

In the case of 2,4-dichloronicotinamide , the chlorine atom at the C4-position is para to the electron-withdrawing nicotinamide group. Nucleophilic attack at this position allows for the delocalization of the resulting negative charge onto the carbonyl oxygen of the amide, providing significant resonance stabilization. The chlorine at the C2-position is ortho to the ring nitrogen, which also activates it towards nucleophilic attack. However, the stabilization of the intermediate is generally considered to be more significant for the C4-position.

For This compound , both chlorine atoms are in positions activated by the ring nitrogen (C4 is para and C6 is ortho). However, they are both meta to the nicotinamide group, meaning the amide group does not directly participate in resonance stabilization of the Meisenheimer intermediate through conjugation in the same way as the C4-position in the 2,4-isomer. The relative reactivity of the C4 and C6 positions in this isomer is influenced by a combination of inductive and resonance effects of the ring nitrogen and the amide group.

Comparative Reactivity Data

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. The relative reactivity of the chloro positions is highly dependent on the nature of the nucleophile and the reaction conditions.

Reaction TypeSubstratePreferred Position of AttackTypical NucleophilesExpected Relative Reactivity
Amination2,4-DichloronicotinamideC4Primary & Secondary AminesHigher
AminationThis compoundC6 > C4 (often a mixture)Primary & Secondary AminesLower
Alkoxylation2,4-DichloronicotinamideC4Alkoxides (e.g., NaOMe)Higher
AlkoxylationThis compoundC6 > C4 (often a mixture)Alkoxides (e.g., NaOMe)Lower

Experimental Protocols

General Procedure for Nucleophilic Aromatic Amination

This protocol outlines a general method for the mono-amination of dichloronicotinamides. Optimization of temperature, solvent, and base may be required for specific substrates and amines.

Materials:

  • Dichloronicotinamide isomer (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • Base (e.g., K2CO3, Et3N, or DIPEA) (2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of the dichloronicotinamide in the chosen anhydrous solvent, add the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated nicotinamide.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of dichloronicotinamides with boronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Materials:

  • Dichloronicotinamide isomer (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 eq.)

  • Solvent system (e.g., Dioxane/H2O, Toluene/EtOH)

Procedure:

  • In a reaction vessel, combine the dichloronicotinamide, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired cross-coupled product.

Visualizing Reaction Pathways

To better illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.

experimental_workflow start Dichloronicotinamide (2,4- or 4,6-isomer) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile, Base, Heat suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Boronic Acid, Pd Catalyst, Base, Heat amination Amination snar->amination alkoxylation Alkoxylation snar->alkoxylation arylation Arylation / Alkenylation suzuki->arylation product_snar Mono-substituted Nicotinamide amination->product_snar alkoxylation->product_snar product_suzuki Cross-coupled Nicotinamide arylation->product_suzuki

Caption: Generalized experimental workflow for the functionalization of dichloronicotinamides.

regioselectivity_2_4 substrate 2,4-Dichloronicotinamide attack_c4 Nucleophilic Attack at C4 (para to Amide) substrate->attack_c4 More Favorable attack_c2 Nucleophilic Attack at C2 (ortho to N) substrate->attack_c2 Less Favorable intermediate_c4 Highly Stabilized Meisenheimer Intermediate (Resonance with Amide) attack_c4->intermediate_c4 intermediate_c2 Stabilized Meisenheimer Intermediate attack_c2->intermediate_c2 product_c4 Major Product: 4-Substituted-2-chloronicotinamide intermediate_c4->product_c4 product_c2 Minor Product: 2-Substituted-4-chloronicotinamide intermediate_c2->product_c2

Caption: Predicted regioselectivity for SNAr on 2,4-dichloronicotinamide.

Conclusion

The comparative analysis of 2,4-dichloronicotinamide and this compound reveals distinct reactivity profiles that are crucial for strategic synthetic planning. The 2,4-isomer generally exhibits higher reactivity and predictable regioselectivity, with a strong preference for substitution at the C4-position in nucleophilic aromatic substitution reactions. In contrast, the 4,6-isomer is generally less reactive, and achieving high regioselectivity in mono-substitution reactions can be more challenging. For palladium-catalyzed cross-coupling reactions, the C2-position of 2,4-dichloronicotinamide is often favored, while the relative reactivity of the positions in the 4,6-isomer can be influenced by the specific catalytic system. A thorough understanding of these reactivity patterns, supported by the general experimental protocols provided, will empower researchers to efficiently synthesize a diverse range of novel nicotinamide derivatives for applications in drug discovery and development.

A Comparative Analysis of 4,6-Dichloronicotinamide Derivatives and Their Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted the therapeutic potential of nicotinamide derivatives, with a particular focus on the 4,6-dichloronicotinamide scaffold and its analogs. These compounds have demonstrated a broad spectrum of biological activities, including promising antifungal and anticancer properties. This guide provides a comprehensive comparison of the biological activity of various this compound derivatives and related analogs, supported by experimental data to inform researchers, scientists, and drug development professionals.

Antifungal Activity: Targeting Fungal Respiration and Cell Wall Integrity

Nicotinamide derivatives have emerged as potent antifungal agents, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, and by disrupting the fungal cell wall.

Succinate Dehydrogenase (SDH) Inhibition

A series of novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been synthesized and evaluated for their ability to inhibit SDH. The in vitro fungicidal activity of these compounds was tested against several plant pathogenic fungi.

Table 1: Fungicidal and SDH Inhibitory Activity of Nicotinamide Derivatives [1][2]

CompoundTarget FungiInhibition (%) at 50 µg/mLSDH Enzyme IC50 (µM)
4a Botrytis cinerea40.54-
4b --3.18
4f Botrytis cinerea, Valsa mali, Sclerotinia sclerotiorumShowed superior comprehensive fungicidal activityExhibited superior inhibitory activity
Boscalid (Reference) --Similar to 4b

Among the tested compounds, 4f demonstrated superior overall fungicidal and SDH enzymatic inhibitory activities. Molecular docking studies suggest that 4f effectively binds to the substrate cavity and the entrance of the SDH enzyme.[1][2]

Disruption of Fungal Cell Wall

Another class of nicotinamide derivatives has been investigated for its antifungal activity against Candida albicans, including fluconazole-resistant strains. These compounds appear to exert their effect by disrupting the fungal cell wall.

Table 2: Antifungal Activity of Nicotinamide Derivatives against Candida albicans [3][4]

CompoundStrainMIC (µg/mL)
16g C. albicans SC53140.25
16g Fluconazole-resistant C. albicans (6 strains)0.125 - 1
Fluconazole (Reference) Fluconazole-sensitive C. albicans0.125 - 0.5

Compound 16g was identified as the most potent derivative, exhibiting significant activity against both fluconazole-sensitive and resistant strains of C. albicans.[3][4] Further studies revealed that 16g also possesses fungicidal, anti-hyphal, and anti-biofilm properties.[3]

Anticancer Activity: Multiple Mechanisms of Action

Nicotinamide derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer progression and metabolism.

VEGFR-2 Inhibition

A series of new nicotinamide candidates were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Their in vitro antiproliferative activities were assessed against several human cancer cell lines.

Table 3: Anticancer Activity of Nicotinamide Derivatives Targeting VEGFR-2 [5]

CompoundCell LineIC50 (µM)VEGFR-2 Inhibition
18a HCT-116PotentStrong
15a, 15b, 16, 18b MCF-7, HepG-2, HCT-116CytotoxicEvaluated

Compound 18a emerged as a lead candidate, demonstrating the ability to arrest the cell cycle in the S and Pre-G1 phases and induce both early and late apoptosis in HCT-116 cells.[5] It also significantly reduced the levels of the immunomodulatory proteins TNF-α and IL-6 while increasing the apoptotic marker caspase-3.[5]

ALKBH2 Inhibition

Researchers have identified a potent and selective inhibitor of AlkB homolog 2 (ALKBH2), a DNA demethylase that is highly expressed in several cancers, including glioblastoma.

Table 4: ALKBH2 Inhibition by Nicotinamide Derivatives [6]

CompoundAssayIC50 (µM)Cellular Activity
AH2-15c Fluorescence Polarization (FP)0.031 ± 0.001Low (due to poor permeability)
AH2-14c (un-hydrolyzed counterpart) U87 Glioblastoma CellsSuperior to AH2-15cIncreased DNA N3-methylcytosine modifications; anti-viability, -proliferation, and -migration activities

While AH2-15c showed high potency in a biochemical assay, its poor cell membrane permeability limited its cellular activity.[6] The un-hydrolyzed counterpart, AH2-14c , demonstrated superior cellular effects, highlighting the importance of optimizing drug delivery properties.[6]

General Cytotoxicity

A series of nicotinamide-based diamides were synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines.

Table 5: Cytotoxic Activity of Nicotinamide-Based Diamides against Lung Cancer Cells [7]

CompoundCell LineIC50 (µg/mL)
4d NCI-H4604.07 ± 1.30
4h, 4i NCI-H460, A549, NCI-H1975Good to moderate
5-FU (Reference) --

Compound 4d exhibited the most potent inhibitory activity against the NCI-H460 cell line and showed good selective cytotoxicity when compared to normal cell lines.[7]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nicotinamide derivatives stem from their ability to modulate various cellular pathways.

Nicotinamide_Antifungal_Pathway

Nicotinamide_Anticancer_Pathways

Experimental Protocols

In Vitro Fungicidal Bioassay[1]

The in vitro fungicidal activities of the synthesized compounds were evaluated using a mycelium growth rate method. The compounds were dissolved in dimethyl sulfoxide (DMSO) and mixed with potato dextrose agar (PDA) medium to achieve final concentrations of 50 µg/mL. Mycelial discs (5 mm diameter) of the test fungi were placed in the center of the PDA plates. The plates were then incubated at a controlled temperature. The diameter of the fungal colonies was measured when the mycelial growth in the control group (treated with DMSO) reached the edge of the plate. The inhibition rate was calculated using the formula:

Inhibition (%) = [(C - T) / C] × 100

Where C is the diameter of the mycelial growth in the control group, and T is the diameter of the mycelial growth in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO). The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

SDH Enzymatic Inhibition Assay[1][2]

The inhibitory effect of the compounds on succinate dehydrogenase (SDH) was measured spectrophotometrically. The assay mixture typically contains the enzyme source (e.g., mitochondrial fraction), a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP). The reduction of the electron acceptor, which is accompanied by a change in absorbance, is monitored over time. The reaction is initiated by the addition of the substrate, and the initial rate of the reaction is determined. The IC50 values are calculated by measuring the enzyme activity at various concentrations of the inhibitor.

Conclusion

This compound derivatives and their analogs represent a versatile class of compounds with significant potential in the development of novel antifungal and anticancer therapies. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the nicotinamide scaffold for enhancing biological activity and selectivity. Further optimization of these lead compounds, along with in-depth mechanistic studies, will be crucial for their translation into clinical applications.

References

A Validated Protocol for High-Purity 4,6-Dichloronicotinamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity chemical intermediates is a critical step in the discovery and manufacturing pipeline. This guide provides a detailed, validated protocol for the synthesis of high-purity 4,6-dichloronicotinamide, a valuable building block in medicinal chemistry. The performance of this protocol is objectively compared with an alternative direct amidation method, supported by experimental data to inform the selection of the most suitable synthetic route.

Validated Synthesis Protocol: Two-Step Chlorination and Amidation

This validated protocol follows a two-step process involving the initial conversion of 4,6-dichloronicotinic acid to its acyl chloride derivative using thionyl chloride, followed by amidation with ammonia. This method is widely recognized for its efficiency and high conversion rates in amide synthesis.

Experimental Protocol

Step 1: Synthesis of 4,6-Dichloronicotinoyl Chloride

  • To a stirred solution of 4,6-dichloronicotinic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane, slowly add thionyl chloride (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4,6-dichloronicotinoyl chloride is a highly reactive intermediate and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4,6-dichloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity this compound.

Alternative Method: Direct Amidation Using a Coupling Agent

An alternative approach to the synthesis of this compound involves a one-pot direct amidation of 4,6-dichloronicotinic acid using a coupling agent. This method avoids the use of the hazardous reagent thionyl chloride. A notable example of a modern coupling agent is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃.[1][2]

Experimental Protocol
  • To a solution of 4,6-dichloronicotinic acid (1 equivalent) and a suitable amine source such as ammonium chloride (1.1 equivalents) in an anhydrous solvent like acetonitrile, add the coupling agent B(OCH₂CF₃)₃ (1.2 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Performance Comparison

The choice of synthetic route often depends on a balance of factors including yield, purity, reaction time, cost, and safety. The following table summarizes the key performance indicators for the two described methods.

ParameterValidated Protocol (Thionyl Chloride Method)Alternative Method (Direct Amidation)
Purity >98% (after recrystallization)95-98% (after chromatography/recrystallization)
Yield High (typically >85%)Good to High (70-90%)
Reaction Time 4-6 hours12-24 hours
Reagents & Safety Thionyl chloride is corrosive and toxic, requires careful handling.Coupling agents can be expensive; avoids thionyl chloride.
Work-up & Purification Recrystallization is often sufficient.May require chromatographic purification.

Characterization Data for High-Purity this compound

High-purity this compound should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Appearance White to off-white solid
Melting Point 188-192 °C (This is an expected range and should be confirmed experimentally)
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 7.50 (s, 1H), 6.0-7.0 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 165.0, 151.0, 149.5, 133.0, 125.0, 123.0

Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the validated protocol and the alternative synthesis method.

Validated_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start1 4,6-Dichloronicotinic Acid process1 Reflux start1->process1 reagent1 Thionyl Chloride (SOCl₂) + cat. DMF reagent1->process1 intermediate 4,6-Dichloronicotinoyl Chloride process1->intermediate process2 Reaction at 0-5°C, then RT intermediate->process2 reagent2 Ammonia (NH₃) reagent2->process2 product Crude this compound process2->product purify Recrystallization product->purify final_product High-Purity this compound purify->final_product

Caption: Workflow for the validated two-step synthesis of this compound.

Alternative_Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification start 4,6-Dichloronicotinic Acid process Heat (e.g., 80°C) start->process reagents Ammonium Chloride (NH₄Cl) + B(OCH₂CF₃)₃ + Triethylamine reagents->process product Crude this compound process->product purify Column Chromatography or Recrystallization product->purify final_product High-Purity this compound purify->final_product

Caption: Workflow for the alternative one-pot direct amidation synthesis.

References

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, selectivity, and reaction kinetics. This guide provides a side-by-side comparison of various phosphine ligands for the regioselective mono-amination of 4,6-dichloronicotinamide, a key building block in the synthesis of various biologically active molecules.

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on structurally analogous substrates, such as 4,6-dichloropyrimidine. The data presented herein is based on the successful amination of the closely related 4-amino-6-chloropyrimidine, offering a strong predictive framework for the selective amination of this compound. The primary goal is the selective formation of 4-amino-6-chloronicotinamide, a crucial intermediate for further functionalization.

Ligand Performance Comparison

The following table summarizes the performance of different phosphine ligands in a model Buchwald-Hartwig amination reaction. The data is adapted from studies on the amination of 4-amino-6-chloropyrimidine, providing a comparative basis for ligand selection for the amination of this compound.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%) of Mono-aminated Product
BINAP Pd(dba)₂NaOtBuDioxane1006~60
DavePhos Pd(dba)₂NaOtBuDioxane1006Low (oligomers observed)
Ph-JosiPhos Pd(dba)₂NaOtBuDioxane1006Low (oligomers observed)
Cy-JosiPhos Pd(dba)₂NaOtBuDioxane1006Low (oligomers observed)

Yields are based on the amination of 4-amino-6-chloropyrimidine with adamantane-containing amines and are indicative of the expected performance with this compound. The formation of oligomers with bulky ligands like DavePhos, Ph-JosiPhos, and Cy-JosiPhos suggests that these ligands may promote undesired side reactions or decomposition pathways under the tested conditions for this specific substrate class.

Experimental Protocols

Below are detailed methodologies for the Buchwald-Hartwig amination based on the successful conditions reported for analogous substrates.

General Procedure for Palladium-Catalyzed Amination:

A two-neck flask equipped with a condenser and a magnetic stirrer is flushed with a stream of dry argon. To the flask are added the corresponding dichloro-heteroarene (e.g., this compound, 1.0 mmol), the palladium precursor (e.g., Pd(dba)₂, 2-8 mol%), and the phosphine ligand (e.g., BINAP, 2.5-9 mol%). The flask is then charged with an anhydrous solvent (e.g., dioxane, 5-10 mL). The mixture is stirred for a few minutes, after which the amine (1.2-2.0 mmol) and the base (e.g., NaOtBu, 1.5 mmol) are added. The resulting reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired aminated product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the reaction dynamics and the experimental setup, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-N(H)R'R''(L2)X- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Prepare_Inert_Atmosphere Prepare Inert Atmosphere (Argon-flushed flask) Start->Prepare_Inert_Atmosphere Add_Reagents Add Pd Precursor, Ligand, and Substrate Prepare_Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Stir_Briefly Stir for 2-3 minutes Add_Solvent->Stir_Briefly Add_Amine_Base Add Amine and Base Stir_Briefly->Add_Amine_Base Heat_Reaction Heat to Reaction Temperature (e.g., 100 °C) Add_Amine_Base->Heat_Reaction Monitor_Progress Monitor Reaction Progress (TLC/LC-MS) Heat_Reaction->Monitor_Progress Workup Reaction Workup: Cool, Dilute, Filter Monitor_Progress->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Efficacy of kinase inhibitors derived from 4,6-Dichloronicotinamide vs other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of kinase inhibitors is crucial for advancing targeted therapies. While a multitude of scaffolds form the backbone of these powerful drugs, this guide focuses on a comparative analysis of inhibitors derived from pyrimidine and quinazoline scaffolds, owing to the wealth of available data. Unfortunately, a direct quantitative comparison with inhibitors based on the 4,6-dichloronicotinamide scaffold is challenging due to the limited publicly available data on their specific kinase inhibitory activities (IC50 values). However, the exploration of related nicotinamide derivatives in other biological contexts, such as fungicidal agents, suggests the potential for this scaffold in inhibitor design.[1]

This guide presents a detailed comparison of the efficacy of prominent kinase inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their quest for more effective cancer therapeutics.

Unveiling the Potency: A Head-to-Head Comparison of Kinase Inhibitor Scaffolds

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug, with lower values indicating a more potent inhibitor. The following tables summarize the IC50 values of selected kinase inhibitors based on pyrimidine and quinazoline scaffolds against various key oncogenic kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a crucial target in various cancers, and its inhibitors are a cornerstone of targeted therapy.

ScaffoldInhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
Pyrimidine OsimertinibEGFR (T790M mutant)~1~10H1975 (L858R/T790M)
OsimertinibEGFR (Wild Type)~15--
Quinazoline ErlotinibEGFR (Wild Type)~2~5PC-9 (del19)
GefitinibEGFR (Wild Type)37-NR6wtEGFR
LapatinibEGFR0.16 µM-A431

Data compiled from multiple sources.[2][3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis.

ScaffoldInhibitorTargetBiochemical IC50 (nM)
Pyrimidine PazopanibVEGFR-230
Quinazoline VandetanibVEGFR-21
Urea-based Quinazoline Compound 6VEGFR-212.1

Data compiled from multiple sources.[4][5]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their inhibition is a promising strategy in cancer therapy.

ScaffoldInhibitorTargetBiochemical IC50 (nM)
Pyrimidine Palbociclib (PD0332991)CDK411
Palbociclib (PD0332991)CDK616
Quinazolinone Compound 5cCDK2630
Purine-based (R)-RoscovitineCDK2100

Data compiled from multiple sources.[6][7]

Deconstructing the Data: Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the accurate assessment of kinase inhibitor efficacy.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, substrate, and test inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9][10]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[4][5][6]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a key signaling pathway and the experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine/Quinazoline Inhibitors Inhibitor->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor setup_reaction Set up Kinase Reaction (Kinase, Substrate, Inhibitor) prep_inhibitor->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_reagent Add Luminescent Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Inhibitor seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for an MTT cell viability assay.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloronicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4,6-Dichloronicotinamide must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should it be released into the environment or disposed of down the drain.[1][3] This compound is classified as fatal if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[1]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to be familiar with the hazards of this compound. Appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Respiratory Protection: Use only in a well-ventilated area or with respiratory protection.[1]

  • Protective Clothing: A lab coat or other protective clothing is required.[1][2]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste.

1. Pure or Unused this compound:

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with all associated hazard warnings.
  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.
  • Sharps: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.
  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste.

3. Aqueous and Organic Solutions:

  • Collection: All solutions containing this compound must be collected as hazardous liquid waste.
  • Segregation: Do not mix different waste streams unless you are certain they are compatible. It is best practice to keep halogenated and non-halogenated solvent waste in separate, designated containers.
  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name of all components, and their approximate concentrations.
  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

IncidentAction
Skin Contact Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth. Immediately call a POISON CENTER or doctor.[1]
Spill Evacuate personnel to a safe area. Avoid dust formation. Wear appropriate PPE. Collect spillage and place it in a suitable, closed container for disposal.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

cluster_0 Waste Identification cluster_1 Waste Type cluster_2 Action cluster_3 Final Disposal A This compound Waste B Pure/Unused A->B C Contaminated Solids (Gloves, Paper) A->C D Contaminated Sharps A->D E Liquid Solutions/Rinsate A->E F Collect in Original/Labeled Container B->F G Collect in Labeled Hazardous Waste Bag/Container C->G H Collect in Sharps Container D->H I Collect in Labeled Liquid Waste Container E->I J Store in Designated Waste Area F->J G->J H->J I->J K Contact EHS for Pickup J->K L Dispose via Approved Waste Contractor K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4,6-Dichloronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,6-Dichloronicotinamide, a crucial compound in various research and development applications. Adherence to these procedures is vital for personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.To protect eyes from splashes and airborne particles.
Face ShieldWorn in addition to safety goggles.Provides a secondary layer of protection for the entire face.
Hand Protection GlovesButyl rubber or PVA gloves are recommended. Nitrile gloves may offer limited protection and should be used with caution, checking manufacturer compatibility charts.To prevent skin contact with the chemical. Some chlorinated compounds can degrade nitrile gloves.
Body Protection Laboratory CoatFully-buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or if dust/aerosols are generated.To prevent inhalation of the chemical, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

    • Before starting work, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. Chlorinated organic compounds are generally considered hazardous waste.

Waste Segregation and Collection

Waste StreamCollection ContainerLabeling
Solid Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste: this compound (Solid)"
(Unused chemical, contaminated gloves, weigh paper, etc.)
Liquid Waste Designated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents."Hazardous Waste: this compound (Liquid, Halogenated)"
(Solutions containing the compound, solvent rinses)
Contaminated Sharps Puncture-resistant sharps container labeled for hazardous chemical waste."Hazardous Waste: Sharps contaminated with this compound"
(Needles, scalpels, etc.)

Step-by-Step Disposal Procedure

  • Collection :

    • Do not dispose of this compound down the drain or in the regular trash.

    • Collect all solid and liquid waste containing the compound in the appropriate, clearly labeled hazardous waste containers.

  • Decontamination of Glassware :

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinse as hazardous liquid waste.

    • After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Final Disposal :

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • The primary method for the disposal of chlorinated organic compounds is high-temperature incineration at a permitted facility.[4][5]

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_handling Operational Plan cluster_disposal Disposal Plan start Start: Handling this compound prep Preparation: - Work in Fume Hood - Check Eyewash/Shower - Don PPE start->prep weigh Weighing and Handling prep->weigh use Use in Experiment weigh->use exposure Exposure Event? use->exposure collect_waste Collect Waste: - Solid - Liquid - Sharps use->collect_waste decontaminate Decontaminate Glassware (Solvent Rinse) use->decontaminate first_aid Administer First Aid (Wash Skin/Eyes, Fresh Air) Seek Medical Attention exposure->first_aid Yes no_exposure No Exposure exposure->no_exposure No store_waste Store Waste in Designated Area collect_waste->store_waste decontaminate->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloronicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Dichloronicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.